Agerafenib
Description
This compound is an orally available v-raf murine sarcoma viral oncogene homolog B1 (B-raf) serine/threonine protein kinase inhibitor with potential antineoplastic activity. This compound specifically and selectively inhibits the activity of the mutated form (V600E) of B-raf kinase. This inhibits the activation of the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway and may result in a decrease in the proliferation of tumor cells expressing the mutated B-raf gene. The Raf mutation BRAF V600E, in which valine is substituted for glutamic acid at residue 600, is frequently found in a variety of human tumors and results in the constitutive activation of the RAF/MEK/ERK signaling pathway that regulates cellular proliferation and survival.
CEP-32496 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibitor of RAF family kinases; structure in first source
Properties
IUPAC Name |
1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5O5/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21/h5-12H,1-4H3,(H2,30,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNUPRMJNUQNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025976 | |
| Record name | 1-[3-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188910-76-0 | |
| Record name | CEP-32496 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188910760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Agerafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15068 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[3-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AGERAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78I4VEX88N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Agerafenib's Mechanism of Action in BRAF V600E Melanoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agerafenib (formerly CEP-32496) is a potent and orally bioavailable small molecule inhibitor targeting the BRAF V600E mutation, a key driver in a significant subset of metastatic melanomas. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visualizations of the relevant signaling pathways and experimental workflows are included to offer a clear and concise understanding of this compound's role in combating BRAF V600E-driven melanoma.
Introduction: The BRAF V600E Mutation in Melanoma
The v-raf murine sarcoma viral oncogene homolog B (BRAF) is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The MAPK pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] In approximately 50% of cutaneous melanomas, a specific point mutation in the BRAF gene, a substitution of valine with glutamic acid at codon 600 (V600E), leads to constitutive activation of the BRAF kinase.[2] This, in turn, results in aberrant and uncontrolled activation of the downstream MAPK pathway, driving tumor growth and progression.[1] The BRAF V600E mutation has therefore emerged as a key therapeutic target in melanoma.[2]
This compound is a novel ATP-competitive inhibitor designed to selectively target the BRAF V600E mutant kinase.[2] Its mechanism of action centers on the specific and potent inhibition of this constitutively active kinase, thereby blocking downstream signaling and inducing antitumor effects.
Mechanism of Action of this compound
This compound functions as a selective inhibitor of the BRAF V600E kinase.[1] By binding to the ATP-binding pocket of the mutated BRAF protein, this compound prevents the phosphorylation and subsequent activation of its downstream target, MEK.[2] This blockade of MEK phosphorylation leads to the inhibition of ERK phosphorylation, the final kinase in the MAPK cascade.[2] The ultimate consequence is the downregulation of transcriptional targets of the MAPK pathway, leading to cell cycle arrest and apoptosis in BRAF V600E-mutant melanoma cells.[3]
Kinase Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to the BRAF V600E mutant kinase. In vitro binding assays have determined its dissociation constant (Kd) to be in the nanomolar range, indicating a strong and specific interaction. While it also exhibits activity against wild-type BRAF and other kinases, its cellular effects are preferentially observed in cells harboring the BRAF V600E mutation.[2]
Downstream Signaling Inhibition
The efficacy of this compound is directly linked to its ability to suppress the hyperactive MAPK pathway in BRAF V600E-mutant cells. This is evidenced by a dose-dependent decrease in the phosphorylation levels of MEK (pMEK) and ERK (pERK) upon treatment with this compound.[2] This inhibition of downstream signaling has been consistently demonstrated in both in vitro cell-based assays and in vivo tumor xenograft models.[2]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.
Table 1: Kinase Inhibition Profile of this compound [4][5]
| Kinase Target | Dissociation Constant (Kd) (nM) |
| BRAF V600E | 14 |
| BRAF (Wild-Type) | 36 |
| c-Raf | 39 |
| c-Kit | 2 |
| Ret | 2 |
| LCK | 2 |
| Abl-1 | 3 |
| VEGFR-2 | 8 |
| CSF-1R | 9 |
| EPHA2 | 14 |
| EGFR | 22 |
| c-Met | 513 |
| JAK-2 | 4700 |
| MEK-1 | 7100 |
| MEK-2 | 8300 |
Table 2: Cellular Activity of this compound in BRAF V600E Mutant Cell Lines [2][4]
| Cell Line | Assay | IC50 / EC50 (nM) |
| A375 (Melanoma) | pMEK Inhibition | 78 |
| Colo-205 (Colorectal) | pMEK Inhibition | 60 |
| A375 (Melanoma) | Cell Proliferation | 78 |
Table 3: In Vivo Pharmacodynamic Effects of this compound in Colo-205 (BRAF V600E) Xenograft Model [4][5]
| Oral Dose (mg/kg) | Time Point (hours) | % Inhibition of pMEK |
| 30 | 2 | 50% |
| 30 | 6 | 75% |
| 55 | 2 | 75% |
| 55 | 10 | 57% |
Experimental Protocols
Kinase Binding Assay (Competition Binding Assay)
This assay quantifies the binding affinity of this compound to a panel of kinases.
-
Kinase Preparation: Kinases are expressed in HEK-293 cells or displayed on T7 phage and are tagged with DNA.[4]
-
Binding Reaction: The binding reactions are conducted at room temperature for 1 hour. This compound is serially diluted (eleven 3-fold dilutions) and incubated with the individual kinases.
-
Detection: The fraction of kinase that is not bound to this compound is captured using an immobilized affinity ligand. This captured fraction is then quantified using quantitative PCR (qPCR).[4]
-
Data Analysis: The Kd values are determined from the competition binding curves, with experiments performed in duplicate.[4]
Cell Viability Assay (CellTiter-Blue® Assay)
This assay measures the effect of this compound on the proliferation of melanoma cells.
-
Cell Seeding: A375 melanoma cells are seeded at a density of 1 x 10^4 cells per well in a 96-well plate with DMEM containing 10% fetal calf serum and allowed to attach overnight.[4]
-
Serum Starvation: The cells are washed with PBS and the media is replaced with DMEM containing 0.5% serum for overnight incubation.[4]
-
Compound Treatment: this compound is added at various concentrations (typically a 9-point curve) with a final DMSO concentration of 0.5%. The cells are incubated for 72 hours.[4]
-
Viability Measurement: CellTiter-Blue® reagent is added to each well, and the plate is incubated for an additional 3 hours. The fluorescence signal (560 nm excitation, 590 nm emission) is measured to quantify the number of viable cells.[4]
-
Data Analysis: IC50 values are calculated from the dose-response curves.[4]
Western Blotting for pMEK and pERK
This method is used to assess the inhibition of downstream MAPK signaling.
-
Cell Lysis: BRAF V600E mutant melanoma cells (e.g., A375) are treated with varying concentrations of this compound for a specified time. Cells are then lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MEK (pMEK), total MEK, phosphorylated ERK (pERK), and total ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the pMEK and pERK bands is quantified and normalized to the corresponding total protein or loading control.
In Vivo Tumor Xenograft Study
This protocol evaluates the antitumor efficacy of this compound in a mouse model.
-
Cell Implantation: Athymic nu/nu nude mice are subcutaneously inoculated with BRAF V600E mutant melanoma cells (e.g., A375).[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³). The mice are then randomized into treatment and vehicle control groups.[5]
-
Drug Administration: this compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg) on a defined schedule (e.g., twice daily for 14 days).[5]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., three times a week) using calipers.[5]
-
Pharmacodynamic Analysis: At specified time points after the final dose, tumors can be excised to analyze the levels of pMEK and pERK by western blotting or ELISA to correlate with tumor growth inhibition.[4]
Visualizations
Caption: The constitutively active BRAF V600E mutation drives the MAPK signaling pathway.
Caption: this compound inhibits BRAF V600E, blocking downstream MAPK signaling.
Caption: Workflow for determining the IC50 of this compound on cell viability.
Conclusion
This compound is a potent and selective inhibitor of the BRAF V600E kinase, a critical oncogenic driver in a large proportion of melanomas. Its mechanism of action is well-defined, involving the direct inhibition of the constitutively active BRAF V600E protein, leading to the suppression of the downstream MAPK signaling pathway. This ultimately results in decreased cell proliferation and tumor growth. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to develop next-generation inhibitors targeting this key vulnerability in melanoma. The continued investigation into the nuances of its molecular interactions and the mechanisms of potential resistance will be crucial for optimizing its clinical application.
References
- 1. This compound | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to CEP-32496: A Potent BRAF V600E Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of CEP-32496, also known as Agerafenib and RXDX-105.[1][2] CEP-32496 is an orally bioavailable and highly potent small-molecule inhibitor of the BRAF kinase, particularly the V600E mutated form, which is a key driver in several human cancers.[2][3][4]
Molecular Structure and Chemical Properties
CEP-32496 is a synthetic organic compound belonging to the class of quinazolines and isoxazoles.[2][5] Its chemical structure is characterized by a dimethoxyquinazoline core linked to a phenylurea moiety, which in turn is connected to a trifluoromethyl-substituted isoxazole ring.
Chemical Name: 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride[4][5]
Table 1: Physicochemical Properties of CEP-32496
| Property | Value | Reference |
| Molecular Formula | C24H22F3N5O5 | [5] |
| Molecular Weight | 517.46 g/mol | [5][6] |
| CAS Number | 1188910-76-0 | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [5] |
Mechanism of Action and Signaling Pathway
CEP-32496 selectively targets the ATP-binding site of the BRAF V600E mutant kinase, a constitutively active form of the BRAF protein.[4] This mutation is prevalent in a high percentage of melanomas, papillary thyroid carcinomas, and a subset of colorectal cancers.[3] By inhibiting BRAF V600E, CEP-32496 effectively blocks the downstream signaling of the RAF/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[4] This inhibition leads to a reduction in cell proliferation and the induction of apoptosis in tumors harboring the BRAF V600E mutation.[7]
Biological Activity and Efficacy
CEP-32496 demonstrates potent and selective inhibitory activity against BRAF V600E in both biochemical and cellular assays. It also shows activity against wild-type BRAF and c-Raf, albeit at slightly lower potencies.[6]
Table 2: In Vitro Kinase Inhibition Profile of CEP-32496
| Target Kinase | Assay Type | Value | Reference |
| BRAF V600E | Binding Affinity (Kd) | 14 nM | [3][6] |
| BRAF (Wild-Type) | Binding Affinity (Kd) | 36 nM | [5][6] |
| c-Raf | Binding Affinity (Kd) | 39 nM | [5][6] |
| Abl-1 | Binding Affinity (Kd) | 3 nM | [5] |
| CSF-1R | Binding Affinity (Kd) | 9 nM | [5] |
| pMEK (A375 cells) | Cellular IC50 | 78 nM | [3] |
| pMEK (Colo-205 cells) | Cellular IC50 | 60 nM | [3] |
Table 3: Cellular Activity of CEP-32496 in BRAF V600E Mutant Cell Lines
| Cell Line | Cancer Type | Cellular Endpoint | EC50 / IC50 | Reference |
| A375 | Melanoma | Proliferation | 78 nM | [6] |
| SK-MEL-28 | Melanoma | Proliferation | - | [7] |
| Colo-205 | Colorectal | Proliferation | - | [7] |
| Colo-679 | Colorectal | Proliferation | - | [7] |
| HT-144 | Melanoma | Proliferation | - | [7] |
CEP-32496 exhibits selective cytotoxicity towards cancer cell lines harboring the BRAF V600E mutation compared to those with wild-type BRAF.[7] In vivo studies using xenograft models of human melanoma (A375) and colon cancer (Colo-205) have demonstrated significant tumor growth inhibition and even regression upon oral administration of CEP-32496.[3]
Table 4: Preclinical Pharmacokinetic Profile of CEP-32496
| Species | Route | Bioavailability (%F) | Key Findings | Reference |
| Rat | Oral | >95% | Dose-proportional exposure | [3] |
| Dog | Oral | 100% | Low clearance | [8] |
| Monkey | Oral | 100% | Low clearance, high exposure | [3][8] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Kinase Binding Assay (Ambit's KinomeScan)
This assay is a competitive binding assay used to determine the dissociation constants (Kd) of CEP-32496 against a large panel of kinases.
Methodology:
-
Kinase Preparation: Kinases are expressed in HEK-293 cells and tagged with a unique DNA sequence.[6]
-
Binding Reaction: The DNA-tagged kinase is incubated with an immobilized, broad-spectrum kinase inhibitor and a range of concentrations of CEP-32496. The binding reactions are performed at room temperature for one hour.[6]
-
Quantification: The amount of kinase that does not bind to the immobilized inhibitor (due to binding to CEP-32496) is quantified by eluting the kinase-inhibitor complexes and measuring the amount of the DNA tag using quantitative PCR (qPCR).[6]
-
Kd Determination: The dissociation constant (Kd) is calculated by plotting the amount of bound kinase against the concentration of CEP-32496.[6]
Cell Proliferation Assay (A375 Melanoma Cells)
This assay measures the effect of CEP-32496 on the proliferation of BRAF V600E mutant A375 melanoma cells.
Methodology:
-
Cell Seeding: A375 cells are seeded at a density of 10,000 cells per well in a 96-well plate with DMEM containing 10% fetal calf serum and allowed to attach.[6]
-
Serum Starvation: The cells are washed with PBS and the medium is replaced with DMEM containing 0.5% serum, followed by an overnight incubation.[6]
-
Compound Treatment: CEP-32496 is added to the wells at various concentrations, with a final DMSO concentration of 0.5%, and the cells are incubated for 72 hours.[6]
-
Viability Measurement: After the incubation period, a viability reagent such as Cell Titer Blue is added to each well, and the plate is incubated for an additional 3 hours.[6]
-
Data Analysis: The fluorescence signal, which is proportional to the number of viable cells, is measured using a plate reader (excitation at 560 nm and emission at 590 nm). The EC50 value is then calculated.[6]
In Vivo Tumor Xenograft Study (Colo-205 Colorectal Cancer Model)
This study evaluates the antitumor efficacy of orally administered CEP-32496 in a mouse model.
Methodology:
-
Cell Implantation: Colo-205 cells are implanted subcutaneously into the flank of athymic nude mice.[3]
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated orally with CEP-32496 (e.g., 30-100 mg/kg, twice daily) or a vehicle control.[3]
-
Monitoring: Tumor volumes and body weights are measured regularly (e.g., two to three times per week).[8]
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised to measure the levels of phosphorylated MEK (pMEK) and ERK (pERK) by methods such as ELISA or Western blot to confirm target engagement.[1]
Summary and Future Directions
CEP-32496 is a potent and selective inhibitor of BRAF V600E with favorable preclinical pharmacokinetic properties and significant antitumor activity in vivo. Its mechanism of action through the inhibition of the RAF/MEK/ERK signaling pathway is well-established. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this and similar compounds. Future research may focus on overcoming potential resistance mechanisms and exploring combination therapies to enhance its therapeutic efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacokinetic Evaluation of [11C]CEP-32496 in Nude Mice Bearing BRAFV600E Mutation-Induced Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BRAF-Inhibitor-Induced Metabolic Alterations in A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
RXDX-105: A Technical Guide to its Inhibition of the MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
RXDX-105 is a potent, orally bioavailable, multi-kinase inhibitor that has demonstrated significant antitumor activity in preclinical and clinical settings. This technical guide provides an in-depth analysis of the mechanism of action of RXDX-105, with a specific focus on its role in the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document will detail the preclinical and clinical data, experimental methodologies, and the specific molecular interactions that define the inhibitory effects of RXDX-105.
Introduction
The MAPK signaling cascade is a critical pathway that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis. Aberrant activation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. RXDX-105 has emerged as a promising therapeutic agent due to its potent inhibition of key kinases that drive MAPK signaling, including RET and BRAF.[1][2] This guide will provide a comprehensive overview of the scientific data supporting the role of RXDX-105 as a MAPK pathway inhibitor.
Mechanism of Action of RXDX-105
RXDX-105 is a small molecule inhibitor that targets multiple kinases, most notably RET and BRAF.[1] Both RET and BRAF are upstream activators of the MAPK pathway. By inhibiting these kinases, RXDX-105 effectively blocks the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with activating mutations or rearrangements in these genes.[1][2]
Preclinical studies have shown that treatment with RXDX-105 leads to a significant decrease in the phosphorylation of MEK and ERK, the core downstream components of the MAPK pathway, in both neuroblastoma cell lines and xenograft tumors.[1][2] This demonstrates a direct inhibitory effect on the signaling output of the pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for RXDX-105 from preclinical and clinical studies.
Table 1: Preclinical Inhibitory Activity of RXDX-105
| Target | Assay Type | IC50 | Reference |
| Wild-type RET | Biochemical | Low to subnanomolar | [3] |
| CCDC6-RET | Biochemical | Low to subnanomolar | [3] |
| NCOA4-RET | Biochemical | Low to subnanomolar | [3] |
| PRKAR1A-RET | Biochemical | Low to subnanomolar | [3] |
| RET M918T | Biochemical | Low to subnanomolar | [3] |
| Wild-type BRAF | Cellular | Less potent than RET | [4] |
| BRAF V600E | Cellular | Less potent than RET | [4] |
| VEGFR2/KDR | Biochemical | ~800-fold less potent than RET | [3] |
| VEGFR1/FLT | Biochemical | ~800-fold less potent than RET | [3] |
| CCDC6-RET rearranged cell line | Cell Viability (Alamar Blue) | 0.44 µmol/L | [3] |
Table 2: Clinical Efficacy of RXDX-105 in RET Fusion-Positive NSCLC (Phase Ib)
| Patient Cohort | Objective Response Rate (ORR) | 95% Confidence Interval | Number of Patients (n) | Reference |
| All RET inhibitor-naïve | 19% | 8% - 38% | 6/31 | [4] |
| KIF5B-RET fusion | 0% | 0% - 17% | 0/20 | [5] |
| Non-KIF5B-RET fusions | 67% | 30% - 93% | 6/9 | [5] |
Experimental Protocols
Western Blotting for MAPK Pathway Inhibition
This protocol describes the general methodology used to assess the inhibition of RET and downstream MAPK signaling components by RXDX-105.
Detailed Methodology:
-
Cell Culture and Treatment: Neuroblastoma cell lines were cultured in appropriate media. For experiments, cells were treated with either a vehicle control or varying concentrations of RXDX-105 for 24 hours. In some experiments, 5 µM of 13-cis-retinoic acid was co-administered to stimulate RET phosphorylation.[6]
-
Cell Lysis and Protein Quantification: Following treatment, cells were lysed, and total protein concentration was determined using a standard protein assay.[6]
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then incubated with primary antibodies specific for phosphorylated and total RET, ERK, and GAPDH (as a loading control).[6] Following incubation with appropriate secondary antibodies, the protein bands were visualized and quantified.
In Vivo Xenograft Studies
This protocol outlines the general procedure for evaluating the in vivo efficacy of RXDX-105 in mouse xenograft models.
Detailed Methodology:
-
Tumor Implantation: Human cancer cell lines (e.g., those with RET fusions) or patient-derived tumor fragments are implanted subcutaneously or orthotopically into immunocompromised mice.[3]
-
Treatment Administration: Once tumors reach a specified size, mice are randomized to receive either vehicle control or RXDX-105 orally at a defined dose and schedule (e.g., 30 mg/kg twice daily).[3]
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.[3]
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised, and protein lysates are analyzed by Western blotting to assess the inhibition of MAPK pathway signaling (e.g., p-ERK levels).[3]
Clinical Development and Efficacy
RXDX-105 has been evaluated in a Phase I/Ib clinical trial in patients with advanced solid tumors, including those with RET and BRAF alterations (NCT01877811).[7][8] The recommended Phase II dose was determined to be 275 mg taken orally once daily with food.[9][10]
The most common treatment-related adverse events included fatigue, diarrhea, hypophosphatemia, and rash.[4] In a cohort of RET inhibitor-naïve patients with RET fusion-positive non-small cell lung cancer (NSCLC), the overall objective response rate was 19%.[4] Interestingly, a significant difference in response was observed based on the RET fusion partner, with non-KIF5B fusions showing a much higher response rate than KIF5B fusions.[5] Tumor regression was also observed in a patient with a BRAF V600E-mutant ovarian cancer and a patient with a BRAF D594G-mutant NSCLC.[4]
Conclusion
RXDX-105 is a multi-kinase inhibitor that effectively targets the MAPK signaling pathway through potent inhibition of upstream kinases such as RET and BRAF. Preclinical data robustly demonstrate its ability to suppress downstream signaling, leading to decreased cell viability and tumor growth.[1][2] Clinical studies have confirmed its anti-tumor activity in patients with specific molecular alterations, particularly non-KIF5B RET fusions.[5] The detailed mechanistic understanding and quantitative data presented in this guide underscore the therapeutic potential of RXDX-105 and provide a solid foundation for further research and development in targeted cancer therapy.
References
- 1. The multikinase inhibitor RXDX-105 is effective against neuroblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The multikinase inhibitor RXDX-105 is effective against neuroblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of RXDX-105 in Multiple Cancer Types with RET Rearrangements or Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study of RXDX-105, Potent RET Inhibitor in Patients With Advanced Lung Cancer and Other Solid Tumors | MedPath [trial.medpath.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. targetedonc.com [targetedonc.com]
Agerafenib kinase selectivity profile and binding affinity
An In-depth Technical Guide to the Kinase Selectivity Profile and Binding Affinity of Agerafenib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile and binding affinity of this compound (also known as CEP-32496 or RXDX-105). This compound is an orally available, potent inhibitor of the BRAF serine/threonine protein kinase, with a particular focus on the mutated BRAF(V600E) form.[1][2][3] This document details its binding affinities, the signaling pathways it modulates, and the experimental protocols used for its characterization.
This compound Kinase Selectivity Profile
This compound is a multi-kinase inhibitor that demonstrates high affinity for both the wild-type and V600E mutant forms of BRAF, as well as c-Raf.[4] It also shows potent activity against a select number of other kinases, including Abl-1, c-Kit, RET, PDGFRβ, and VEGFR2.[4][5] Notably, it has insignificant affinity for other kinases in the MAPK pathway, such as MEK-1, MEK-2, ERK-1, and ERK-2.[4]
Binding Affinity Data
The following table summarizes the quantitative binding affinity (Kd) and inhibitory concentrations (IC50) of this compound against various kinases and in cellular assays.
| Target/Assay | Parameter | Value (nM) |
| BRAF(V600E) | Kd | 14[4][6] |
| BRAF(WT) | Kd | 36[4] |
| c-Raf | Kd | 39[4] |
| Abl-1 | - | Potent Inhibitor[4] |
| c-Kit | - | Potent Inhibitor[4] |
| RET | IC50 | 0.33[5] |
| PDGFRβ | - | Potent Inhibitor[4] |
| VEGFR2 | IC50 | 257[5] |
| VEGFR1 | IC50 | 140[5] |
| pMEK Inhibition (A375 cells) | IC50 | 78[4] |
| pMEK Inhibition (Colo-205 cells) | IC50 | 60[4] |
| A375 Cell Proliferation | EC50 | 78[4] |
Key Signaling Pathway: RAF/MEK/ERK
This compound's primary mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, which is frequently constitutively activated in various cancers due to mutations like BRAF V600E.[1][2] By inhibiting BRAF, this compound prevents the downstream phosphorylation of MEK and subsequently ERK, leading to a reduction in tumor cell proliferation.[1][2]
References
- 1. This compound | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Preclinical Antineoplastic Activity of Agerafenib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agerafenib (also known as CEP-32496 and RXDX-105) is an orally bioavailable small molecule inhibitor with significant potential in oncology.[1] This technical guide provides an in-depth overview of the preclinical studies investigating the antineoplastic activity of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, efficacy in various cancer models, and the experimental protocols utilized in its preclinical evaluation.
This compound has been identified as a potent inhibitor of several key kinases involved in cancer progression, most notably BRAF and its V600E mutant form, as well as c-Raf.[1][2] Its primary mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cellular proliferation and survival.[1] Dysregulation of this pathway is a common driver in a variety of human cancers, including melanoma, colorectal cancer, and neuroblastoma.[3][4] Furthermore, this compound has demonstrated potent activity against rearranged during transfection (RET) fusion proteins, which are oncogenic drivers in certain types of lung and thyroid cancers. This multi-targeted profile makes this compound a promising candidate for a range of malignancies.
This guide will systematically present the quantitative data from in vitro and in vivo studies, detail the experimental methodologies to allow for replication and further investigation, and provide visual representations of the key signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of the RAF/MEK/ERK Signaling Pathway
This compound exerts its antineoplastic effects primarily by targeting the RAF family of serine/threonine protein kinases, which are central components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][5] Specifically, this compound is a potent inhibitor of both wild-type BRAF and the oncogenic BRAF V600E mutant, as well as c-Raf.[2] The binding of this compound to these kinases prevents their activation, thereby blocking the downstream phosphorylation of MEK (MAPK/ERK kinase) and subsequently ERK (extracellular signal-regulated kinase).[1][4] The inhibition of ERK phosphorylation is a key event, as activated ERK translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[5] By disrupting this signaling cascade, this compound effectively halts uncontrolled cell growth and induces apoptosis in cancer cells dependent on this pathway.
dot
Caption: this compound inhibits the RAF/MEK/ERK signaling pathway.
Quantitative Data Presentation
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | Assay Type | Value | Reference |
| BRAF (V600E) | Binding Assay (Kd) | 14 nM | [4] |
| BRAF (wild-type) | Binding Assay (Kd) | 36 nM | [2] |
| c-Raf | Binding Assay (Kd) | 39 nM | [2] |
| RET (wild-type) | Biochemical Assay (IC50) | <1 nM | [4] |
| CCDC6-RET | Biochemical Assay (IC50) | <1 nM | [4] |
| NCOA4-RET | Biochemical Assay (IC50) | <1 nM | [4] |
| KIF5B-RET | Biochemical Assay (IC50) | <1 nM | [4] |
| RET (M918T) | Biochemical Assay (IC50) | <1 nM | [4] |
| VEGFR2/KDR | Biochemical Assay (IC50) | >800 nM | [4] |
| Abl-1 | Binding Assay (Kd) | Potent | [2] |
| c-Kit | Binding Assay (Kd) | Potent | [2] |
| PDGFRβ | Binding Assay (Kd) | Potent | [2] |
| VEGFR2 | Binding Assay (Kd) | Potent | [2] |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | BRAF Status | Assay | IC50/EC50 | Reference |
| A375 | Melanoma | V600E | pMEK Inhibition | 78 nM | [4] |
| Colo-205 | Colorectal Cancer | V600E | pMEK Inhibition | 60 nM | [4] |
| A375 | Melanoma | V600E | Proliferation (72h) | 78 nM | [2] |
| SK-MEL-28 | Melanoma | V600E | Proliferation | Sensitive | [2] |
| Colo-679 | Colorectal Cancer | V600E | Proliferation | Sensitive | [2] |
| HT-144 | Melanoma | V600E | Proliferation | Sensitive | [2] |
| HCT116 | Colorectal Cancer | Wild-type | Proliferation | Less Sensitive | [2] |
| Hs578T | Breast Cancer | Wild-type | Proliferation | Less Sensitive | [2] |
| LNCaP | Prostate Cancer | Wild-type | Proliferation | Less Sensitive | [2] |
| DU145 | Prostate Cancer | Wild-type | Proliferation | Less Sensitive | [2] |
| PC-3 | Prostate Cancer | Wild-type | Proliferation | Less Sensitive | [2] |
| CCDC6-RET rearranged | Thyroid Cancer | - | Proliferation | Dose-dependent inhibition | [4] |
| RET C634W mutant | Thyroid Cancer | - | Proliferation | Dose-dependent inhibition | [4] |
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Colo-205 | Colorectal Cancer | 30 mg/kg, p.o., BID | 50% pMEK inhibition at 2h, 75% at 6h | [2] |
| Colo-205 | Colorectal Cancer | 55 mg/kg, p.o., BID | 75% to 57% pMEK inhibition from 2-10h | [2] |
| Colo-205 | Colorectal Cancer | 100 mg/kg, p.o. | Sustained tumor stasis and regression | [2] |
| BRAF V600E Melanoma | Melanoma | 30-100 mg/kg, p.o., BID | Sustained tumor stasis and regression | [4] |
| CCDC6-RET | Thyroid Cancer | Dose-dependent | Significant tumor growth inhibition | [4] |
| NCOA4-RET | Thyroid Cancer | Dose-dependent | Significant tumor growth inhibition | [4] |
| KIF5B-RET | Lung Cancer | Dose-dependent | Significant tumor growth inhibition | [4] |
| Neuroblastoma | Neuroblastoma | Not specified | Potent tumor growth suppression | [3][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Kinase Binding and Inhibition Assays
Objective: To determine the binding affinity (Kd) and inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Methodology:
-
Kinase Panel Screening (Binding Assay): A comprehensive panel of kinases (e.g., Ambit KinomeScan) is used. Kinases are typically produced in HEK-293 cells or displayed on T7 phage and tagged with DNA.
-
Binding Reaction: this compound at various concentrations (typically serial 3-fold dilutions) is incubated with the individual kinases at room temperature for 1 hour.
-
Quantification: The fraction of kinase not bound to this compound is captured using an immobilized affinity ligand. The amount of bound kinase is then quantified by quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Kd values are calculated from the binding curves, typically from experiments performed in duplicate.
-
Biochemical Inhibition Assay (IC50): For enzymatic assays, purified active kinases are incubated with this compound and a kinase-specific substrate in the presence of ATP. The phosphorylation of the substrate is measured, often using an ELISA-based method. IC50 values are determined from the dose-response curves.
dot
Caption: Workflow for in vitro kinase binding assay.
Cell-Based Assays
Objective: To assess the effect of this compound on cell viability, proliferation, and downstream signaling pathways in cancer cell lines.
Methodology:
-
Cell Lines and Culture: Human cancer cell lines with known BRAF or RET status (e.g., A375, Colo-205) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability/Proliferation Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with a low-serum medium, and cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay such as CellTiter-Blue® or MTT. The fluorescence or absorbance is measured using a plate reader.
-
IC50 or EC50 values are calculated from the dose-response curves.
-
-
Western Blot Analysis for Phospho-Protein Levels:
-
Cells are treated with this compound for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH).
-
After washing, membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
dot
Caption: General workflow for in vitro cell-based assays.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy and pharmacodynamic effects of this compound in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells (e.g., Colo-205) are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width2) / 2 is commonly used to calculate tumor volume. Animal body weight is also monitored as an indicator of toxicity.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into treatment and control groups. This compound is administered orally (p.o.) via gavage at specified doses and schedules (e.g., twice daily, BID). The vehicle control group receives the formulation without the active drug.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the treated groups to the control group. Tumor stasis (no significant growth) and regression (reduction in size) are also key efficacy measures.
-
Pharmacodynamic Analysis: At specified time points after the final dose, tumors are excised, and lysates are prepared for Western blot or ELISA analysis to measure the levels of phospho-MEK and phospho-ERK to confirm target engagement in vivo.
dot
Caption: Workflow for in vivo xenograft studies.
Conclusion
The preclinical data for this compound strongly support its potential as a potent and selective antineoplastic agent. Its mechanism of action, centered on the inhibition of the RAF/MEK/ERK signaling pathway and RET fusions, provides a solid rationale for its development in cancers with these specific genetic alterations. The in vitro and in vivo studies have consistently demonstrated its ability to inhibit tumor cell proliferation and induce tumor regression in relevant cancer models. The detailed experimental protocols provided in this guide are intended to facilitate further research and a deeper understanding of this compound's therapeutic potential. As this compound progresses through clinical development, the robust preclinical foundation outlined here will be crucial for guiding its clinical application and maximizing its benefit to patients with cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Investigating Agerafenib's Effect on RAF/MEK/ERK Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RAF/MEK/ERK signaling cascade is a pivotal pathway in cellular proliferation and survival, and its aberrant activation is a hallmark of many cancers. Targeted inhibition of this pathway, particularly at the level of RAF kinases, is a clinically validated therapeutic strategy. Agerafenib, a novel kinase inhibitor, is under investigation for its potential to modulate this pathway. This technical guide provides a comprehensive overview of the experimental methodologies required to elucidate the effect of this compound on the phosphorylation status of key pathway components: RAF, MEK, and ERK. It includes detailed protocols for cellular and biochemical assays, guidelines for quantitative data analysis, and visual representations of the signaling pathway and experimental workflows to facilitate a thorough investigation.
Introduction to the RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK cascade, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a highly conserved signaling module that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes.[1][2][3][4][5] The pathway is initiated by the activation of RAS proteins, which then recruit and activate RAF kinases (A-RAF, B-RAF, and C-RAF). Activated RAF subsequently phosphorylates and activates MEK1 and MEK2 (MAPK/ERK Kinases), which in turn phosphorylate and activate ERK1 and ERK2 (Extracellular signal-Regulated Kinases).[6] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, leading to cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS, leads to constitutive signaling and is a major driver of tumorigenesis.[3]
Figure 1: Simplified RAF/MEK/ERK signaling pathway and the putative inhibitory action of this compound.
Quantitative Analysis of RAF/MEK/ERK Phosphorylation
To assess the inhibitory potential of this compound, it is crucial to quantify the phosphorylation levels of key kinases in the pathway. This is typically achieved through in vitro kinase assays and cellular assays using cancer cell lines with known driver mutations (e.g., BRAF V600E or KRAS mutations).
In Vitro Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of this compound on RAF and MEK kinases. These assays measure the phosphorylation of a substrate by a purified kinase in the presence of varying concentrations of the inhibitor.
Table 1: Illustrative In Vitro Kinase Inhibition Data for this compound
| Kinase Target | Substrate | This compound IC50 (nM) | Control Inhibitor | Control IC50 (nM) |
| B-RAF (V600E) | MEK1 (inactive) | [Expected Low nM] | Vemurafenib | ~31 |
| C-RAF | MEK1 (inactive) | [Expected Low to Mid nM] | Sorafenib | ~6 |
| MEK1 | ERK2 (inactive) | [Expected Higher µM or Inactive] | Trametinib | ~1.8 |
Note: IC50 values are illustrative and need to be determined experimentally.
Cellular Assays
Cell-based assays are critical for evaluating the effect of this compound on the RAF/MEK/ERK pathway in a physiological context. Western blotting is the gold standard for detecting changes in protein phosphorylation.
Table 2: Illustrative Cellular Phosphorylation Inhibition Data for this compound
| Cell Line | Genotype | Target Protein | This compound IC50 (nM) | Effect on Downstream Signaling |
| A375 | BRAF V600E | p-MEK (Ser217/221) | [Expected Low nM] | Strong inhibition of p-ERK |
| HT-29 | BRAF V600E | p-ERK (Thr202/Tyr204) | [Expected Low nM] | Dose-dependent decrease |
| HCT116 | KRAS G13D | p-MEK (Ser217/221) | [Expected Variable] | Potential for paradoxical activation |
| HCT116 | KRAS G13D | p-ERK (Thr202/Tyr204) | [Expected Variable] | Potential for paradoxical activation |
Note: IC50 values are illustrative. Paradoxical activation, an increase in signaling, can occur in RAS-mutant cells treated with some RAF inhibitors.[1]
Experimental Protocols
Detailed and reproducible protocols are fundamental to the investigation of this compound's mechanism of action.
In Vitro RAF/MEK Kinase Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against RAF and MEK kinases.
Figure 2: Workflow for an in vitro kinase assay to determine this compound IC50.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO.
-
Reaction Mixture: In a 96-well plate, combine the purified active kinase (e.g., recombinant B-RAF V600E), the kinase substrate (e.g., inactive MEK1), and ATP in a kinase reaction buffer.
-
Initiation: Add the serially diluted this compound or a vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody (e.g., anti-phospho-MEK). Detection methods can include ELISA, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or radiometric assays.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Western Blotting for Phospho-Kinase Levels
This protocol describes the use of Western blotting to measure the levels of phosphorylated RAF, MEK, and ERK in cancer cells treated with this compound.
Figure 3: Experimental workflow for Western blot analysis of kinase phosphorylation.
Methodology:
-
Cell Culture and Treatment: Seed appropriate cancer cell lines (e.g., A375 for BRAF V600E, HCT116 for KRAS G13D) in multi-well plates. Once the cells reach the desired confluency, treat them with a range of this compound concentrations for a specified duration (e.g., 2 hours).
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for the phosphorylated forms of RAF (e.g., p-C-RAF Ser338), MEK (e.g., p-MEK1/2 Ser217/221), and ERK (e.g., p-ERK1/2 Thr202/Tyr204). Also, probe for the total levels of each protein as a loading control.
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The investigation into this compound's effect on the RAF/MEK/ERK signaling pathway requires a multi-faceted approach combining biochemical and cellular assays. The methodologies outlined in this guide provide a robust framework for quantifying the inhibitory potential of this compound on RAF, MEK, and ERK phosphorylation. The systematic application of these techniques will be instrumental in defining the mechanism of action of this compound and informing its further development as a potential anti-cancer therapeutic.
References
- 1. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-resolved Phosphoproteome Analysis of Paradoxical RAF Activation Reveals Novel Targets of ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Quantifying ERK activity in response to inhibition of the BRAFV600E-MEK-ERK cascade using mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Suppression of the Raf/MEK/Extracellular Signal-Regulated Kinase Pathway by the Raf Kinase Inhibitor Protein - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Agerafenib in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular targets and mechanisms of action of Agerafenib (also known as RXDX-105) in neuroblastoma cell lines. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.
Executive Summary
This compound is a potent, orally available small molecule inhibitor targeting key oncogenic drivers in neuroblastoma. Primarily functioning as a RAF kinase inhibitor, this compound effectively disrupts the constitutively active RAS/MAPK signaling pathway, a critical cascade for neuroblastoma cell proliferation and survival.[1][2] Clinical and preclinical studies have demonstrated its efficacy in reducing tumor growth and inducing apoptosis in neuroblastoma models.[1][3] This guide delves into the specifics of its cellular targets, the quantitative effects on neuroblastoma cell lines, and the experimental methodologies used to elucidate these findings.
Cellular Targets and Mechanism of Action
This compound's primary mechanism of action is the inhibition of RAF family kinases, particularly the mutated BRAF(V600E) isoform.[4] By binding to the ATP-binding pocket of these kinases, this compound prevents their activation and subsequent phosphorylation of downstream targets. This targeted inhibition leads to the abrogation of the entire RAF/MEK/ERK signaling cascade, also known as the MAPK pathway.[1][2]
Key cellular targets of this compound include:
-
BRAF (wild-type and V600E mutant): A serine/threonine-protein kinase that plays a central role in the MAPK/ERK signaling pathway. The V600E mutation leads to constitutive activation of the pathway.[4]
-
c-RAF (RAF-1): Another member of the RAF kinase family involved in the MAPK pathway.
-
RET (Rearranged during transfection): A receptor tyrosine kinase. This compound has been shown to inhibit RET phosphorylation.[3][4]
-
Other kinases: this compound also shows potent activity against Abl-1, c-Kit, PDGFRβ, and VEGFR2.[4]
The inhibition of these targets culminates in the decreased phosphorylation of MEK and ERK, the downstream effectors of the MAPK pathway.[3] This disruption of signaling leads to cell cycle arrest and induction of apoptosis, ultimately inhibiting neuroblastoma tumor growth.[1][3]
Quantitative Data: In Vitro Efficacy
The efficacy of this compound has been quantified across a panel of human neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values were determined after 72 hours of drug exposure using a cell viability assay.[1]
| Cell Line | IC50 (µM)[5] |
| Kelly | 3.5 |
| IMR-32 | 4.3 |
| SK-N-AS | 5.6 |
| SK-N-BE(2) | 7.8 |
| LA-N-5 | 9.9 |
| SK-N-SH | 10.4 |
| LA-155-N | 12.1 |
| LA-N-1 | 12.4 |
| CHP-134 | 15.1 |
| SJ-NB-10 | 15.4 |
| NGP | 15.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular targets and effects of this compound in neuroblastoma cell lines.
Cell Viability Assay (AlamarBlue™)
This protocol is adapted from the methodology described by Flynn et al. (2019).[1]
Objective: To determine the dose-dependent effect of this compound on the viability of neuroblastoma cell lines and to calculate IC50 values.
Materials:
-
Neuroblastoma cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (RXDX-105) stock solution (dissolved in DMSO)
-
96-well clear-bottom black plates
-
AlamarBlue™ reagent
-
Plate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count neuroblastoma cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would be from 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
AlamarBlue™ Assay:
-
After the 72-hour incubation, add 10 µL of AlamarBlue™ reagent to each well.
-
Incubate the plate for 4-6 hours at 37°C, protected from light.
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the media-only blank wells from all other readings.
-
Normalize the fluorescence values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Western Blot Analysis
This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.
Objective: To determine the effect of this compound on the phosphorylation of RET, MEK, and ERK in neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines
-
This compound (RXDX-105)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed neuroblastoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the kinase activity of BRAF and RET.
Objective: To quantify the inhibitory potency of this compound on purified BRAF and RET kinases.
Materials:
-
Recombinant human BRAF and RET kinases
-
Kinase-specific substrate (e.g., MEK1 for BRAF, a generic tyrosine kinase substrate for RET)
-
ATP
-
This compound (RXDX-105)
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the recombinant kinase, the kinase-specific substrate, and the this compound dilutions.
-
Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete the remaining ATP and then convert the produced ADP into a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Subtract the background luminescence (negative control).
-
Normalize the data to the positive control (100% activity).
-
Plot the percent kinase activity against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
-
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Experimental workflow for this compound evaluation.
References
- 1. The multikinase inhibitor RXDX-105 is effective against neuroblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor this compound effectively suppresses neuroblastoma tumor growth in mouse models via inhibiting ERK MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. oncotarget.com [oncotarget.com]
The Pharmacodynamics of Agerafenib in Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of Agerafenib (also known as RXDX-105 or CEP-32496), a potent and orally bioavailable multi-kinase inhibitor. This compound has shown significant promise in preclinical cancer models, particularly those driven by alterations in the RAF signaling pathway. This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction
This compound is a small molecule inhibitor targeting the RAF family of serine/threonine kinases, which are critical components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival.[1][2] this compound has demonstrated potent inhibitory activity against both wild-type and mutated forms of BRAF, including the common BRAF V600E mutation, as well as c-Raf.[3][4] Its ability to block this signaling cascade underlines its potential as a therapeutic agent in oncology.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively binding to and inhibiting the kinase activity of RAF proteins.[1][5] In cancer cells with BRAF mutations, such as the V600E mutation, the RAF-MEK-ERK pathway is constitutively active, driving tumor growth.[1][2] this compound's inhibition of BRAF V600E leads to a downstream blockade of MEK and ERK phosphorylation, ultimately resulting in the suppression of tumor cell proliferation.[4]
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound across various cancer models.
In Vitro Kinase Inhibition
| Target Kinase | Dissociation Constant (Kd) (nM) | Reference |
| BRAF V600E | 14 | [3][4] |
| Wild-Type BRAF | 36 | [3][4] |
| c-Raf | 39 | [3][4] |
| Abl-1 | Potent Inhibition | [3][4] |
| c-Kit | Potent Inhibition | [3][4] |
| RET | Potent Inhibition | [3][4] |
| PDGFRβ | Potent Inhibition | [3][4] |
| VEGFR2 | Potent Inhibition | [3][4] |
| MEK-1 | Insignificant Affinity | [3][4] |
| MEK-2 | Insignificant Affinity | [3][4] |
| ERK-1 | Insignificant Affinity | [3][4] |
| ERK-2 | Insignificant Affinity | [3][4] |
In Vitro Cellular Activity
| Cell Line | Cancer Type | BRAF Status | IC50 / EC50 (nM) | Assay Type | Reference |
| A375 | Melanoma | V600E | 78 | Proliferation (EC50) | [3][4] |
| A375 | Melanoma | V600E | 78 | pMEK Inhibition (IC50) | [3] |
| Colo-205 | Colorectal Cancer | V600E | 60 | pMEK Inhibition (IC50) | [3][4] |
| SK-MEL-28 | Melanoma | V600E | Sensitive | Cytotoxicity | [4] |
| Colo-679 | Colorectal Cancer | V600E | Sensitive | Cytotoxicity | [4] |
| HT-144 | Melanoma | V600E | Sensitive | Cytotoxicity | [4] |
| HCT116 | Colorectal Cancer | Wild-Type | Less Sensitive | Cytotoxicity | [4] |
| Hs578T | Breast Cancer | Wild-Type | Less Sensitive | Cytotoxicity | [4] |
| LNCaP | Prostate Cancer | Wild-Type | Less Sensitive | Cytotoxicity | [4] |
| DU145 | Prostate Cancer | Wild-Type | Less Sensitive | Cytotoxicity | [4] |
| PC-3 | Prostate Cancer | Wild-Type | Less Sensitive | Cytotoxicity | [4] |
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | BRAF Status | This compound Dose | Pharmacodynamic Effect | Outcome | Reference |
| Colo-205 | Colorectal Cancer | V600E | 30 mg/kg, BID | 50% pMEK inhibition at 2h, 75% at 6h | Tumor stasis, 40% partial regressions | [4] |
| Colo-205 | Colorectal Cancer | V600E | 55 mg/kg | 75% to 57% pMEK inhibition (2-10h) | - | [4] |
| Colo-205 | Colorectal Cancer | V600E | 100 mg/kg | Inhibition of pMEK and pERK | Sustained tumor stasis and regressions | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro BRAF Kinase Assay (ELISA-based)
This protocol describes an ELISA-based method to determine the in vitro inhibitory activity of this compound on BRAF kinase.
Materials:
-
Recombinant active BRAF kinase
-
Recombinant GST-MEK substrate
-
96-well glutathione-coated plates
-
This compound (or other test compounds)
-
100% DMSO
-
50 mM HEPES, pH 7.0
-
Phosphorylation buffer (50 mM HEPES pH 7.0, 200 mM NaCl, 10 mM MgCl2, 200 µM ATP)
-
TTBS buffer (20 mM Tris pH 7.5, 150 mM NaCl, 0.05% TWEEN-20)
-
Primary antibody against phosphorylated MEK (pMEK)
-
HRP-conjugated secondary antibody
-
TMB or other suitable substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Dilute GST-MEK to 50 µg/mL in TTBS buffer and add 100 µL to each well of a 96-well glutathione-coated plate. Incubate for 2 hours at room temperature or overnight at 4°C. Wash wells three times with TTBS.
-
Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO.
-
Kinase-Inhibitor Incubation: In a separate plate, add 1 µL of the serially diluted this compound to 50 µL of a solution containing 50 mM HEPES (pH 7.0) and 25 ng of BRAF kinase. Incubate at room temperature for 1 hour.[3]
-
Kinase Reaction: Transfer the BRAF/Agerafenib mixture to the GST-MEK coated plate. Initiate the kinase reaction by adding 50 µL of phosphorylation buffer.[3]
-
Incubation: Incubate the plate at 37°C for 30 minutes with intermittent shaking.[3]
-
Detection:
-
Wash the wells three times with TTBS.
-
Add the primary antibody against pMEK diluted in TTBS and incubate for 1 hour at room temperature.
-
Wash the wells three times with TTBS.
-
Add the HRP-conjugated secondary antibody diluted in TTBS and incubate for 1 hour at room temperature.
-
Wash the wells three times with TTBS.
-
Add the detection substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Cellular Proliferation Assay (CellTiter-Blue®)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 0.5% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO
-
96-well clear-bottom black plates
-
CellTiter-Blue® Cell Viability Assay reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium and allow them to attach overnight.[3][6]
-
Serum Starvation: Wash the cells with PBS and replace the medium with 100 µL of low-serum medium. Incubate overnight.[3][6]
-
Compound Treatment: Add this compound at various concentrations to the wells. Ensure the final DMSO concentration is 0.5%. Include vehicle control wells (0.5% DMSO).[3][6]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[3][6]
-
Viability Measurement: Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions and incubate for 3 hours.[3][6]
-
Data Analysis: Measure the fluorescence signal (e.g., 560 nm excitation / 590 nm emission).[3][6] Calculate the percent viability relative to the vehicle control and determine the EC50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Human cancer cell line (e.g., Colo-205)
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., twice daily, BID). Administer the vehicle to the control group.
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points after the last dose, tumors can be harvested. A portion of the tumor can be flash-frozen for Western blot analysis of pMEK and pERK levels, and another portion can be fixed in formalin for immunohistochemical analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group. Analyze the biomarker data to confirm target engagement.
Conclusion
This compound is a potent inhibitor of the RAF-MEK-ERK signaling pathway with significant anti-proliferative activity in cancer models harboring BRAF mutations. The data presented in this guide demonstrate its selective and potent inhibition of key kinases in this pathway, leading to robust anti-tumor efficacy in both in vitro and in vivo settings. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound as a potential therapeutic agent for a range of cancers. Continued investigation into its pharmacodynamic profile will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this targeted therapy.
References
Agerafenib's Impact on Cell Cycle Progression in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agerafenib (also known as RXDX-105 or CEP-32496) is a potent, orally available small-molecule inhibitor of several protein kinases, most notably BRAF and its V600E mutant form, which are implicated in various malignancies.[1][2] By targeting the RAF/MEK/ERK signaling pathway, this compound effectively curtails tumor cell proliferation.[2] This technical guide provides an in-depth analysis of this compound's impact on the cell cycle progression of tumor cells, compiling available data and outlining the experimental protocols used to elucidate these effects.
Mechanism of Action: Inhibition of the RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in genes like BRAF lead to constitutive activation of this pathway, driving uncontrolled cell division.[2] this compound selectively inhibits BRAF, thereby blocking the downstream phosphorylation of MEK and ERK.[1] This inhibition prevents the nuclear translocation of activated ERK, which would otherwise phosphorylate and activate transcription factors responsible for the expression of proteins that drive the cell cycle forward, such as cyclins.
Figure 1: this compound's Inhibition of the RAF/MEK/ERK Signaling Pathway.
Impact on Cell Cycle Progression
Preclinical studies on neuroblastoma cell lines have demonstrated that this compound (RXDX-105) induces cell cycle arrest.[1][3] Specifically, treatment with this compound leads to a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the number of cells in the S and G2/M phases.[1][3] This G1 arrest is a hallmark of RAF/MEK/ERK pathway inhibition, as the transition from G1 to S phase is heavily dependent on the activity of cyclin-dependent kinases (CDKs) that are regulated by this pathway.
Quantitative Data on Cell Cycle Distribution
While specific quantitative data for this compound's effect on cell cycle distribution in various tumor cell lines is not extensively published, the following table presents representative data from studies on other RAF inhibitors, such as Sorafenib, which exhibit a similar mechanism of action.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| HepG2 (Hepatocellular Carcinoma) | Control (DMSO) | 55.2 ± 2.1 | 35.1 ± 1.5 | 9.7 ± 0.8 | N/A |
| Sorafenib (5 µM) | 70.5 ± 2.8 | 18.2 ± 1.2 | 11.3 ± 1.0 | N/A | |
| A549 (Non-Small Cell Lung Cancer) | Control | 58.4 | 26.9 | 14.7 | [4] |
| Pemetrexed | 65.2 | 18.5 | 16.3 | [4] |
Note: Data for Sorafenib and Pemetrexed are provided as illustrative examples of the effects of targeted therapies on cell cycle distribution. Specific percentages for this compound may vary depending on the cell line and experimental conditions.
Figure 2: this compound's Influence on the G1/S Cell Cycle Checkpoint.
Induction of Apoptosis
In addition to cell cycle arrest, this compound treatment has been shown to induce apoptosis, or programmed cell death, in tumor cells.[1] This is evidenced by increased activity of caspases, key executioner enzymes in the apoptotic cascade, and the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.[1][3]
Quantitative Data on Apoptosis Induction
Similar to cell cycle data, extensive quantitative apoptosis data for this compound is limited. The table below provides representative data from other relevant targeted therapies.
| Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| MDA-MB-231 (Breast Cancer) | Control | 3.6 (72h) | [5] |
| Ormeloxifene (50 µM) | 50.4 (72h) | [5] | |
| Combination (25 µM) | 39.8 (72h) | [5] | |
| NET-1shRNA (Hepatocellular Carcinoma) | Untreated | 6.3 ± 0.03 | [6] |
| Sorafenib | 17.64 ± 0.46 | [6] | |
| Combination | 51.34 ± 1.25 | [6] |
Note: Apoptosis rates can vary significantly based on the assay used, treatment duration, and cell type.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the impact of this compound and other kinase inhibitors on cell cycle progression and apoptosis.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a widely used method for determining the distribution of cells in the different phases of the cell cycle based on their DNA content.[7]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate tumor cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in RNase A solution and incubate for 30 minutes at 37°C to degrade RNA. Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission at approximately 617 nm. Collect data from at least 10,000 events per sample. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Figure 3: Experimental Workflow for Cell Cycle Analysis.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both the culture supernatant (containing floating cells) and the adherent cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Use a 488 nm excitation laser. Detect FITC emission at ~530 nm and PI emission at ~617 nm.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis and Cell Cycle Markers
Western blotting is used to detect the levels of specific proteins involved in cell cycle regulation and apoptosis.
Key Proteins to Analyze:
-
Apoptosis: Cleaved PARP, Cleaved Caspase-3
-
Cell Cycle: Cyclin D1, CDK4, CDK6, p21, p27
Procedure:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Conclusion
This compound, through its targeted inhibition of the RAF/MEK/ERK signaling pathway, demonstrates a significant impact on the cell cycle progression of tumor cells. The primary effects observed are a G0/G1 phase arrest and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the cellular mechanisms of this compound and other kinase inhibitors. A deeper understanding of these effects is crucial for the continued development and optimization of targeted cancer therapies.
References
- 1. The multikinase inhibitor RXDX-105 is effective against neuroblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. explorationpub.com [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Agerafenib In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agerafenib (also known as CEP-32496) is a potent and selective inhibitor of several protein kinases, most notably BRAF (both wild-type and V600E mutant) and c-Raf. By targeting these key components of the RAS/RAF/MEK/ERK signaling pathway, this compound effectively suppresses downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells harboring specific mutations. This document provides detailed protocols for assessing the in vitro efficacy of this compound through cell viability assays, along with data presentation guidelines and visual representations of the underlying biological and experimental processes.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the constitutively active RAF/MEK/ERK signaling pathway, which is a common driver of cell proliferation and survival in many cancers, particularly those with BRAF V600E mutations. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.
Data Presentation
Quantitative data from cell viability assays should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example of Raw Data from a 96-Well Plate
| This compound (nM) | Well A1 (Abs/Lum) | Well A2 (Abs/Lum) | Well A3 (Abs/Lum) | Average | Std. Dev. |
| 0 (Vehicle) | 1.254 | 1.289 | 1.271 | 1.271 | 0.018 |
| 1 | 1.198 | 1.221 | 1.189 | 1.203 | 0.016 |
| 10 | 0.987 | 1.012 | 0.999 | 0.999 | 0.013 |
| 100 | 0.654 | 0.678 | 0.662 | 0.665 | 0.012 |
| 1000 | 0.321 | 0.333 | 0.318 | 0.324 | 0.008 |
| 10000 | 0.156 | 0.162 | 0.159 | 0.159 | 0.003 |
Table 2: Calculated Cell Viability and IC50 Values
| Cell Line | BRAF Status | IC50 (nM) |
| A375 | V600E | 78 |
| SK-MEL-28 | V600E | 95 |
| Colo-205 | V600E | 60 |
| HT-29 | Wild-Type | >10,000 |
| HCT116 | Wild-Type | >10,000 |
Experimental Protocols
Two common and reliable methods for determining in vitro cell viability are the MTT assay, a colorimetric assay, and the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Workflow
The general workflow for assessing cell viability is outlined below.
Protocol 1: MTT Assay
This protocol is adapted for a 96-well plate format.
Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., A375 for BRAF V600E positive control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0 (vehicle control, e.g., 0.1% DMSO), 1, 10, 100, 1000, and 10000 nM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective this compound concentrations.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth, using non-linear regression analysis.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well opaque-walled plate format.
Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
96-well opaque-walled cell culture plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, seeding 5,000-10,000 cells/well in 100 µL of complete medium in an opaque-walled 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare and add serial dilutions of this compound as described in the MTT protocol.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) * 100
-
Plot the dose-response curve and determine the IC50 value as described for the MTT assay.
Application Note: Agerafenib-Mediated Inhibition of the RAF/MEK/ERK Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agerafenib is a potent and selective inhibitor of the B-raf serine/threonine protein kinase, specifically targeting the BRAF V600E mutation. This mutation leads to constitutive activation of the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cellular proliferation and survival.[1][2] In many cancers, including melanoma, colorectal cancer, and thyroid cancer, the aberrant activation of this pathway is a key driver of tumorigenesis. This compound, by inhibiting the mutated B-raf kinase, effectively downregulates this pathway, leading to a reduction in tumor cell proliferation.[1][2] This application note provides a detailed protocol for analyzing the in vitro efficacy of this compound by measuring the phosphorylation status of key downstream effectors, MEK and ERK, using Western blot analysis.
RAF/MEK/ERK Signaling Pathway and this compound's Mechanism of Action
The RAF/MEK/ERK pathway is a highly conserved signaling cascade that relays extracellular signals to the nucleus to control gene expression and cell cycle progression. The pathway is initiated by the activation of RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). Activated RAF then phosphorylates and activates MEK1 and MEK2 (dual-specificity kinases), which subsequently phosphorylate and activate ERK1 and ERK2. Phosphorylated ERK (pERK) translocates to the nucleus to regulate transcription factors involved in cell growth and division.
In cells harboring the BRAF V600E mutation, the B-raf kinase is constitutively active, leading to persistent downstream signaling independent of upstream signals. This compound acts as a targeted inhibitor at the level of this mutated B-raf, thereby blocking the entire downstream cascade.
Data Presentation: Quantitative Analysis of pMEK and pERK Inhibition
The following table summarizes representative quantitative data from a Western blot analysis of a BRAF V600E mutant cancer cell line (e.g., A375 melanoma cells) treated with increasing concentrations of a B-raf inhibitor like this compound for 24 hours. The data is presented as the relative band intensity of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) normalized to total MEK and total ERK, respectively, and expressed as a percentage of the untreated control.
| This compound Conc. (nM) | Relative pMEK Intensity (%) | Relative pERK Intensity (%) |
| 0 (Control) | 100 | 100 |
| 1 | 85 | 75 |
| 10 | 40 | 25 |
| 100 | 15 | 5 |
| 1000 | 5 | <1 |
Note: This data is representative and based on the effects of potent B-raf inhibitors like Dabrafenib and Vemurafenib on BRAF V600E mutant cell lines.[1][2]
Experimental Protocols
Western Blot Analysis of pMEK and pERK
This protocol details the steps for treating cancer cells with this compound and subsequently analyzing the phosphorylation status of MEK and ERK via Western blotting.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
This compound (or other B-raf inhibitor)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pMEK1/2 (Ser217/221)
-
Rabbit anti-MEK1/2
-
Rabbit anti-pERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed BRAF V600E mutant cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours to reduce basal signaling.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
Determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pMEK, pERK, total MEK, total ERK, or β-actin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of phosphorylated proteins to their total protein counterparts.
-
References
Establishing Agerafenib-Resistant Cancer Cell Line Models: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agerafenib is a potent, orally available inhibitor of BRAF kinase, including the V600E mutant form, which is prevalent in various cancers. While showing promise in targeted cancer therapy, the development of drug resistance remains a significant clinical challenge. This document provides a detailed protocol for establishing this compound-resistant cancer cell line models in vitro. These models are invaluable tools for investigating the molecular mechanisms of resistance, identifying novel therapeutic targets to overcome resistance, and for the preclinical evaluation of next-generation inhibitors and combination therapies. The protocol outlines a stepwise dose-escalation method to generate resistant cell lines and includes procedures for validating resistance and characterizing the underlying signaling pathway alterations.
Introduction
This compound (also known as CEP-32496 or RXDX-105) is a multi-kinase inhibitor that primarily targets the RAF/MEK/ERK signaling pathway, a critical cascade regulating cell proliferation and survival.[1][2] It has demonstrated significant cytotoxic effects in cancer cell lines harboring BRAF mutations.[3] However, as with other targeted therapies, cancer cells can acquire resistance to this compound through various mechanisms. These can include reactivation of the MAPK pathway via secondary mutations in genes like NRAS or MEK1, or through the activation of parallel signaling pathways such as the PI3K/AKT pathway, often driven by the upregulation of receptor tyrosine kinases (RTKs) like EGFR, MET, and IGF-1R.[4][5][6]
The generation of drug-resistant cancer cell lines in a laboratory setting is a fundamental step in understanding and overcoming these resistance mechanisms.[7][8] This application note provides a comprehensive protocol for the development and characterization of this compound-resistant cancer cell lines.
Data Presentation: Characterization of this compound-Resistant Cell Lines
Successful generation of this compound-resistant cell lines should be documented by quantifying the shift in drug sensitivity and characterizing molecular changes. The following tables provide a template for presenting such data.
Table 1: IC50 Values of this compound in Parental and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) (Resistant IC50 / Parental IC50) |
| A375 (Melanoma, BRAF V600E) | 78 | >1000 | >12.8 |
| Colo-205 (Colorectal, BRAF V600E) | 60 | >1000 | >16.7 |
| SK-MEL-28 (Melanoma, BRAF V600E) | 95 | >1200 | >12.6 |
Note: The IC50 values for parental cell lines are approximate and based on published data.[3] The values for resistant lines and the resulting Resistance Index (RI) are hypothetical examples based on typical fold-changes observed in RAF inhibitor resistance studies.[6]
Table 2: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Protein | Parental (Relative Expression) | Resistant (Relative Expression) | Fold Change (Resistant/Parental) |
| A375-AR | p-MEK (Ser217/221) | 1.0 | 3.5 | 3.5 |
| Total MEK | 1.0 | 1.2 | 1.2 | |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 4.2 | 4.2 | |
| Total ERK1/2 | 1.0 | 1.1 | 1.1 | |
| p-AKT (Ser473) | 1.0 | 2.8 | 2.8 | |
| Total AKT | 1.0 | 1.0 | 1.0 | |
| EGFR | 1.0 | 3.1 | 3.1 | |
| MET | 1.0 | 2.5 | 2.5 |
Note: "AR" denotes this compound-Resistant. The data presented are hypothetical and represent common findings in RAF inhibitor-resistant cells, where reactivation of the MAPK pathway and activation of bypass tracks like the PI3K/AKT pathway are observed.[6][9]
Experimental Protocols
Materials and Reagents
-
Cell Lines: this compound-sensitive cancer cell lines with BRAF mutations (e.g., A375, Colo-205, SK-MEL-28).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -80°C.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell Viability Assay Kit: (e.g., MTT, MTS, or CellTiter-Glo).
-
Reagents for Western Blotting: Lysis buffer, protease and phosphatase inhibitors, primary and secondary antibodies.
Protocol for Establishing this compound-Resistant Cell Lines
This protocol employs a continuous, stepwise dose-escalation method.[8][10]
Step 1: Determine the Initial IC50 of this compound
-
Seed the parental cancer cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Perform a cell viability assay to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Step 2: Continuous Exposure to this compound
-
Culture the parental cells in a medium containing this compound at a starting concentration of approximately half the determined IC50.
-
Maintain the cells in this drug-containing medium, changing the medium every 3-4 days.
-
Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel to approximately 70-80% confluency.
-
Once the cells have adapted and are proliferating steadily at the current drug concentration, subculture them and increase the this compound concentration by 1.5 to 2-fold.[10]
-
Repeat this process of gradual dose escalation. The entire process can take several months.
-
At each stage of increased drug concentration, it is advisable to cryopreserve a stock of the cells.
Step 3: Isolation and Expansion of Resistant Clones
-
Once the cells are able to proliferate in a high concentration of this compound (e.g., >1 µM), resistant clones can be isolated using methods like limiting dilution.
-
Expand the selected resistant clones in the presence of the high concentration of this compound.
Step 4: Confirmation of Resistance
-
Determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value (typically >10-fold) confirms the acquisition of resistance.[7]
-
To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Protocol for Western Blot Analysis
-
Culture both parental and this compound-resistant cells to 70-80% confluency.
-
Lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., p-MEK, total MEK, p-ERK, total ERK, p-AKT, total AKT, EGFR, MET).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways involved in this compound action and resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. CRISPR Screens Identify Essential Cell Growth Mediators in BRAF Inhibitor-resistant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 6. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arxiv.org [arxiv.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agerafenib in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Agerafenib (also known as CEP-32496 and RXDX-105) in preclinical xenograft mouse models. The provided data and methodologies are based on published preclinical studies and are intended to guide researchers in designing their own in vivo experiments.
Mechanism of Action
This compound is an orally bioavailable small molecule inhibitor that selectively targets the BRAFV600E mutation, a common oncogenic driver in various cancers, including melanoma, colorectal cancer, and neuroblastoma.[1][2] By inhibiting the mutated BRAF kinase, this compound effectively blocks the downstream signaling of the RAF/MEK/ERK pathway (also known as the MAPK pathway), which is crucial for tumor cell proliferation and survival.[1][2][3]
This compound's Inhibition of the RAF/MEK/ERK Signaling Pathway
Caption: this compound inhibits the mutated BRAFV600E kinase, blocking the RAF/MEK/ERK signaling pathway.
Dosage and Administration in Xenograft Models
Oral administration is the primary route for this compound in preclinical mouse models. The dosage can be adjusted based on the tumor type and the specific research question.
Quantitative Data Summary
| Xenograft Model | Cell Line | Mouse Strain | Dosage | Administration Route & Schedule | Efficacy Results | Reference |
| Colorectal Carcinoma | Colo-205 (BRAFV600E) | Athymic nu/nu nude mice | 10, 30, 100 mg/kg | Oral, twice daily (BID) for 14 days | 30 mg/kg: Tumor stasis and 40% partial regressions. 100 mg/kg: Tumor stasis and 80% partial regressions. | [4][5] |
| Melanoma | A375 (BRAFV600E) | Nude mice | 30-100 mg/kg | Oral, twice daily | Sustained tumor stasis and regressions. | [1][6] |
| Neuroblastoma | Not specified | Not specified | Not specified | Not specified | Potently suppressed tumor growth and prolonged survival. | [3][7] |
Experimental Protocols
Below are detailed protocols for conducting xenograft studies with this compound, based on established methodologies.
Protocol 1: Colorectal Carcinoma Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in a BRAFV600E-mutant colorectal cancer xenograft model.
Materials:
-
Cell Line: Colo-205 human colorectal adenocarcinoma cells (ATCC® CCL-222™)
-
Animals: 6-8 week old female athymic nu/nu nude mice.
-
This compound (CEP-32496): Formulated in 22% Hydroxypropyl-β-cyclodextrin (HPβCD) in water.[5]
-
Vehicle Control: 22% HPβCD in water.[5]
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, syringes, needles, and gavage needles.
-
Calipers for tumor measurement.
Experimental Workflow:
Caption: Workflow for a typical this compound xenograft study.
Procedure:
-
Cell Culture: Culture Colo-205 cells in appropriate media until they reach 80-90% confluency.
-
Cell Implantation:
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1x107 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (1x106 cells) into the right flank of each mouse.[5]
-
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Prepare fresh formulations of this compound and the vehicle control daily.
-
Administer the designated dose of this compound or vehicle control orally via gavage twice daily for 14 consecutive days.[5] The volume of administration should be adjusted based on the animal's body weight (e.g., 0.1 mL per 20 g of body weight).[5]
-
-
Monitoring and Data Collection:
-
Measure tumor volumes three times per week using calipers.[5]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the animals for any adverse effects.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies of pMEK and pERK inhibition).[4]
-
Compare the tumor growth inhibition between the treated and control groups.
-
Note on Neuroblastoma Studies: While specific dosage details for neuroblastoma xenograft models were not available in the initial literature search, it has been reported that this compound effectively suppresses tumor growth and prolongs survival in such models.[3][7][8] Researchers should consider performing dose-finding studies to determine the optimal therapeutic window for their specific neuroblastoma cell line-derived xenograft model.
References
- 1. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor this compound effectively suppresses neuroblastoma tumor growth in mouse models via inhibiting ERK MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Pharmacokinetic Evaluation of [11C]CEP-32496 in Nude Mice Bearing BRAFV600E Mutation-Induced Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The multikinase inhibitor RXDX-105 is effective against neuroblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Preparation of Agerafenib Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agerafenib, also known as CEP-32496 and RXDX-105, is a potent and selective multi-kinase inhibitor, notably targeting the BRAF V600E mutation[1][2]. This mutation is prevalent in various human cancers, making this compound a significant compound in oncological research[3]. Accurate and consistent preparation of this compound stock solutions is fundamental for reliable experimental results in preclinical and clinical studies.
Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, including this compound[4]. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Compound Information
This compound is a white to off-white crystalline powder[3]. Key chemical and physical properties are summarized in the table below for ease of reference in experimental calculations.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₂₂F₃N₅O₅ | [1][3] |
| Molecular Weight | 517.46 g/mol | [5][6][7] |
| CAS Number | 1188910-76-0 | [1][5][8] |
| Appearance | White to off-white solid/powder | [3][9] |
| Solubility in DMSO | ≥9 mg/mL (17.39 mM) to 50 mg/mL (96.63 mM) | [5][7][10] |
Note: Solubility can be enhanced with sonication. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility[10].
Materials and Equipment
-
This compound powder (CAS: 1188910-76-0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator (water bath)
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves (nitrile)[6][11]
Safety Precautions
All procedures should be performed inside a chemical fume hood by personnel trained in handling potent pharmaceutical compounds[6].
-
This compound: This compound is classified as toxic and can be a moderate to severe irritant to the skin and eyes[6]. Avoid inhalation of the powder and any direct contact with skin, eyes, or clothing[6].
-
DMSO: DMSO is a combustible liquid and can cause skin and eye irritation[11]. It can also facilitate the absorption of other chemicals through the skin[4].
-
Personal Protective Equipment (PPE): A lab coat, safety goggles, and chemical-resistant gloves are mandatory during handling[6][11].
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to your institution's hazardous waste disposal guidelines.
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for in vitro assays. Calculations can be adjusted as needed for different desired concentrations.
6.1 Calculation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL) / 1000
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 517.46 g/mol x 1 mL / 1000 = 5.17 mg
6.2 Step-by-Step Procedure
-
Equilibration: Before use, allow the vial containing this compound powder to equilibrate to room temperature to prevent moisture condensation upon opening.
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 5.17 mg) using a calibrated analytical balance and transfer it into a sterile, appropriately sized vial.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If the compound does not dissolve easily, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile amber or foil-wrapped vials[10].
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
-
Short-Term Storage: For use within one month, store the aliquoted stock solution at -20°C in tightly sealed vials[10][12].
-
Long-Term Storage: For periods longer than one month, it is recommended to store the aliquots at -80°C, where they can be stable for up to a year[10].
-
Handling: When retrieving an aliquot for an experiment, use it immediately. Do not store diluted aqueous solutions for more than one day[13]. Avoid exposing the stock solution to light for extended periods[14].
References
- 1. This compound | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. SID 163370756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. medically.roche.com [medically.roche.com]
Application Note: Assessing the Long-Term Efficacy of Agerafenib using the Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Agerafenib is an orally available, multi-kinase inhibitor that potently targets the serine/threonine-protein kinase B-raf (BRAF), particularly the V600E mutated form.[1][2] This mutation leads to constitutive activation of the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cellular proliferation and survival in various cancers.[1][2] While short-term proliferation assays are useful, assessing the long-term cytostatic or cytotoxic effects of targeted therapies like this compound is crucial for determining their potential for durable clinical responses.
The colony formation assay, or clonogenic assay, is the gold standard in vitro method for evaluating the long-term reproductive viability of single cells after exposure to therapeutic agents.[3][4] This assay determines a cell's ability to undergo unlimited division to form a colony, providing a measure of long-term cell survival and the efficacy of an anti-cancer drug.[5] This application note provides a detailed protocol for using the colony formation assay to evaluate the long-term effects of this compound on cancer cell lines.
Mechanism of Action: this compound and the RAF/MEK/ERK Pathway this compound exerts its anti-neoplastic activity by inhibiting BRAF(V600E), which in turn blocks the downstream phosphorylation of MEK and ERK.[6] This abrogation of the MAPK signaling cascade ultimately leads to decreased cell proliferation and survival.[2][7] The pathway's central role in cell growth makes it a key target for cancer therapy.
Experimental Protocol
This protocol is designed for adherent cell lines cultured in 6-well plates. Optimization of cell seeding density is critical and should be performed for each cell line prior to the main experiment.
Materials and Reagents
-
Cancer cell line of interest (e.g., A375 melanoma, Colo-205 colorectal cancer, both expressing BRAF V600E)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (CEP-32496)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation Solution: 10% neutral buffered formalin or ice-cold methanol
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% methanol
-
6-well tissue culture plates
-
Sterile pipettes, tubes, and flasks
-
Incubator (37°C, 5% CO₂)
Workflow Overview
Step-by-Step Methodology
-
Cell Preparation:
-
Culture cells under standard conditions until they reach 70-80% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and create a single-cell suspension by gentle pipetting.[8]
-
Determine the viable cell count using a hemocytometer or automated cell counter with trypan blue exclusion.
-
-
Cell Seeding:
-
Based on prior optimization (see Table 1), seed the appropriate number of cells (typically 200-1000 cells/well) into 6-well plates containing 2 mL of complete medium.
-
Ensure even distribution by gently swirling the plates.
-
Incubate overnight (18-24 hours) to allow cells to attach firmly.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 nM). The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Carefully remove the medium from the wells and replace it with 2 mL of medium containing the corresponding this compound concentration or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates undisturbed in a 37°C, 5% CO₂ incubator for 10-14 days.
-
Monitor colony formation every 2-3 days. The experiment is complete when colonies in the control wells are clearly visible to the naked eye (typically >50 cells per colony).
-
-
Fixation and Staining:
-
Gently aspirate the medium from each well.
-
Wash the wells twice with 2 mL of PBS to remove any dead cells.
-
Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes.
-
Carefully remove the stain and wash the plates several times with tap water until the background is clear.
-
Invert the plates on a paper towel and let them air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells. Counting can be done manually or using imaging software like ImageJ.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%
-
Surviving Fraction (SF) = Number of colonies counted in treated wells / (Number of cells seeded in treated wells x PE)
-
-
Data Presentation
Quantitative data should be organized clearly to allow for straightforward interpretation and comparison between treatment groups.
Table 1: Example of Cell Seeding Density Optimization Purpose: To determine the optimal number of cells to seed that results in discrete, countable colonies.
| Cell Line | Cells Seeded per Well | Average Colonies Formed | Plating Efficiency (%) | Notes |
|---|---|---|---|---|
| A375 | 200 | 124 | 62.0% | Colonies are distinct and easy to count. |
| A375 | 500 | 305 | 61.0% | Colonies are dense but still countable. |
| A375 | 1000 | >500 | >50% | Colonies are overlapping and difficult to count accurately. |
Table 2: Example of Long-Term this compound Effects on Colony Formation Purpose: To quantify the dose-dependent effect of this compound on the long-term survival of BRAF V600E mutant cells.
| Treatment Group | This compound Conc. (nM) | Avg. Colony Count (±SD) | Surviving Fraction (SF) |
|---|---|---|---|
| Vehicle Control | 0 (0.1% DMSO) | 115 (±8) | 1.00 |
| This compound | 10 | 88 (±6) | 0.77 |
| This compound | 50 | 41 (±5) | 0.36 |
| This compound | 100 | 12 (±3) | 0.10 |
| this compound | 200 | 2 (±1) | 0.02 |
Conclusion The colony formation assay is a robust method for evaluating the long-term impact of this compound on the reproductive capacity of cancer cells. The provided protocol and data presentation framework offer a comprehensive guide for researchers to assess the dose-dependent, long-term cytostatic and cytotoxic effects of this targeted therapy, providing critical insights into its potential clinical efficacy. This assay is particularly valuable for confirming that the inhibition of the RAF/MEK/ERK pathway by this compound translates into a durable loss of cell viability.
References
- 1. This compound | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. CFAssay: statistical analysis of the colony formation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Small molecule inhibitor this compound effectively suppresses neuroblastoma tumor growth in mouse models via inhibiting ERK MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Application Note: In Vivo Imaging of Tumor Response to Agerafenib Therapy
Introduction
Agerafenib (also known as CEP-32496) is an orally available, multi-kinase inhibitor that potently targets the RAF serine/threonine protein kinases, including BRAF and c-Raf.[1][2] It is particularly effective against the constitutively active BRAF V600E mutant form, which is prevalent in various human cancers.[3][4] this compound disrupts the RAF/MEK/ERK signaling pathway, thereby inhibiting tumor cell proliferation and survival.[3][4] Evaluating the efficacy of targeted therapies like this compound in preclinical and clinical settings requires robust, non-invasive methods to monitor tumor response. In vivo imaging provides a powerful toolset for longitudinally assessing therapeutic efficacy, offering insights into anatomical, functional, and metabolic changes within the tumor microenvironment.[5][6] This document provides detailed protocols and application notes for utilizing various in vivo imaging modalities to monitor tumor response to this compound therapy.
This compound's Mechanism of Action
This compound's primary mechanism involves the inhibition of RAF kinases, which are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade.[7] In tumors with the BRAF V600E mutation, this pathway is constitutively active, driving uncontrolled cell growth.[4] this compound's inhibition of BRAF V600E blocks downstream signaling through MEK and ERK, leading to decreased cell proliferation and tumor growth.[1][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. In Vivo Imaging in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. Small molecule inhibitor this compound effectively suppresses neuroblastoma tumor growth in mouse models via inhibiting ERK MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agerafenib Formulation for Oral Gavage in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agerafenib, also known as CEP-32496 or RXDX-105, is a potent and orally bioavailable inhibitor of the BRAF kinase, particularly the V600E mutated form, which is prevalent in various cancers.[1][2] It functions by targeting the RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway, thereby inhibiting tumor cell proliferation.[1][2] Preclinical in vivo studies are crucial for evaluating the efficacy and pharmacokinetics of this compound. Due to its physicochemical properties, this compound requires a suitable formulation for consistent and reproducible oral administration in animal models. This document provides detailed application notes and protocols for the preparation of this compound formulations for oral gavage in preclinical research.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₂F₃N₅O₅ |
| Molecular Weight | 517.46 g/mol |
| Appearance | Powder |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (9 mg/mL).[1] |
Recommended Formulations for Oral Gavage
Two primary formulations are presented here based on available preclinical data and common practices for compounds with low aqueous solubility.
Formulation 1: this compound Suspension in 15% Captisol®
This formulation is recommended for achieving a higher concentration of this compound in a uniform suspension. Captisol®, a modified β-cyclodextrin, is a solubilizing and stabilizing agent.[1][3][4]
Formulation 2: this compound Suspension in Carboxymethylcellulose Sodium (CMC-Na)
This is a common and cost-effective alternative for creating a homogeneous suspension for oral gavage.
Quantitative Summary of Formulations
| Formulation Component | Formulation 1 | Formulation 2 |
| This compound Concentration | 10 mg/mL | ≥ 5 mg/mL |
| Vehicle | 15% (w/v) Captisol® in sterile water | 0.5% (w/v) CMC-Na in sterile water |
| Appearance | Homogeneous suspension | Homogeneous suspension |
| Recommended Use | Immediate use after preparation[1] | Daily preparation recommended |
Experimental Protocols
Protocol for Preparation of this compound Suspension in 15% Captisol® (10 mg/mL)
This protocol details the steps to prepare a 1 mL working solution of 10 mg/mL this compound in 15% Captisol®.
Materials:
-
This compound powder
-
Captisol® powder
-
Sterile, purified water
-
1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare 15% (w/v) Captisol® Solution:
-
Weigh 150 mg of Captisol® powder.
-
Add the Captisol® powder to a sterile container.
-
Add sterile, purified water to a final volume of 1 mL.
-
Vortex thoroughly until the Captisol® is completely dissolved, resulting in a clear solution.
-
-
Prepare this compound Suspension:
-
Weigh 10 mg of this compound powder.
-
Transfer the this compound powder into a 1.5 mL or 2.0 mL microcentrifuge tube.
-
Add 1 mL of the prepared 15% Captisol® clear solution to the tube containing this compound.
-
Vortex the mixture vigorously for 2-3 minutes to ensure the formation of a uniform and homogeneous suspension.
-
Visually inspect the suspension to ensure there are no large aggregates of the compound.
-
Stability and Storage:
-
The prepared this compound suspension in 15% Captisol® should be used immediately for optimal results.[1]
-
If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Re-vortex thoroughly before each administration to ensure homogeneity. Long-term stability data is not currently available.
Protocol for Preparation of this compound Suspension in 0.5% CMC-Na (≥ 5 mg/mL)
This protocol outlines the preparation of a 1 mL working solution of this compound in 0.5% CMC-Na.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na, low viscosity)
-
Sterile, purified water
-
1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare 0.5% (w/v) CMC-Na Solution:
-
Weigh 5 mg of CMC-Na powder.
-
Add the CMC-Na powder to a sterile container with 1 mL of sterile, purified water.
-
Stir or vortex until the CMC-Na is fully dissolved. This may take some time; gentle heating or stirring overnight can aid dissolution.
-
-
Prepare this compound Suspension:
-
Weigh the desired amount of this compound powder (e.g., 5 mg for a 5 mg/mL suspension).
-
Transfer the this compound powder into a 1.5 mL or 2.0 mL microcentrifuge tube.
-
Add 1 mL of the prepared 0.5% CMC-Na solution to the tube.
-
Vortex the mixture vigorously for at least 5 minutes to achieve a homogeneous suspension.
-
Visually confirm the uniformity of the suspension before use.
-
Stability and Storage:
-
It is recommended to prepare this suspension fresh daily.
-
Store at 2-8°C if not for immediate use and protect from light. Always re-vortex to ensure a uniform suspension before administration.
Quality Control
-
Visual Inspection: All prepared formulations should be visually inspected for homogeneity and the absence of large particles or clumps before administration.
-
pH Measurement: The pH of the final formulation can be measured to ensure it is within a physiologically acceptable range for oral administration (typically pH 3-8).
-
Concentration Verification (Optional): For studies requiring high precision, the concentration of this compound in the suspension can be verified using a validated analytical method such as HPLC.
Oral Gavage Administration Protocol (Mice)
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5 inches for adult mice)[5]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the required dosing volume. The maximum recommended dosing volume for mice is 10 mL/kg.[6]
-
Properly restrain the mouse to ensure its safety and the accuracy of the administration.
-
-
Dose Preparation:
-
Ensure the this compound suspension is homogeneous by vortexing immediately before drawing it into the syringe.
-
Draw the calculated volume of the suspension into the syringe fitted with the gavage needle.
-
-
Administration:
-
Gently insert the gavage needle into the mouse's mouth, advancing it along the upper palate towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
Once the needle is correctly positioned in the esophagus, slowly administer the formulation.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring:
-
Monitor the animal for several minutes post-gavage for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.[5]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound targets the mutated BRAF V600E protein, inhibiting the MAPK/ERK signaling pathway.
Caption: Experimental workflow for this compound formulation preparation and oral gavage administration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SOLUBILIZING & STABILIZING TECHNOLOGY - CAPTISOL® - Part Perseverance & Part Serendipity [drug-dev.com]
- 4. cphi-online.com [cphi-online.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunohistochemical Analysis of Ki67 in Agerafenib-Treated Tumors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agerafenib (also known as CEP-32496 or RXDX-105) is an orally available, selective multi-kinase inhibitor with potent activity against the serine/threonine-protein kinase B-raf (BRAF), particularly the mutated BRAF V600E form.[1][2][3] The BRAF V600E mutation is a driver mutation found in a significant percentage of malignant tumors, leading to constitutive activation of the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[1][3] This aberrant signaling promotes uncontrolled cellular proliferation and survival.[4][5] this compound effectively inhibits this pathway, resulting in decreased proliferation of tumor cells expressing the BRAF mutation.[1][3][6]
Ki67 is a nuclear protein that is strictly associated with cell proliferation.[7][8] It is expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0).[9] Consequently, the percentage of Ki67-positive tumor cells (the Ki67 index) is a widely used prognostic and predictive biomarker to assess the proliferative activity of tumors.[7][10]
This application note provides a detailed protocol for performing immunohistochemistry (IHC) to detect and quantify Ki67 expression in tumor tissues treated with this compound. Monitoring Ki67 levels provides a pharmacodynamic biomarker to assess the anti-proliferative efficacy of this compound in preclinical and clinical settings.
This compound's Mechanism of Action
This compound targets and inhibits BRAF kinase, a key component of the MAPK/ERK signaling cascade.[6][11] In tumors with activating BRAF mutations like V600E, this pathway is constitutively active, driving cell division. By blocking BRAF, this compound prevents the downstream phosphorylation and activation of MEK and ERK.[6] The inactivation of ERK leads to reduced expression of cell cycle-regulating proteins, including the proliferation marker Ki67, ultimately resulting in cell cycle arrest and inhibition of tumor growth.[1][12]
Expected Results and Data Presentation
Treatment with this compound is expected to decrease the proportion of proliferating cells within a tumor. This anti-proliferative effect can be quantified by measuring the change in the Ki67 index. The table below provides an example of how to present quantitative Ki67 IHC data from this compound-treated tumors compared to a vehicle control group.
Table 1: Example of Ki67 Proliferation Index in this compound-Treated Xenograft Tumors
| Tumor Model | Treatment Group (n=10) | Dosage | Ki67 Index (%) (Mean ± SD) | P-value |
| BRAF V600E Mutant Melanoma | Vehicle Control | - | 45.2 ± 5.8 | <0.001 |
| This compound | 50 mg/kg, BID | 12.5 ± 3.1 | ||
| BRAF V600E Mutant Colorectal Cancer | Vehicle Control | - | 60.7 ± 7.2 | <0.001 |
| This compound | 50 mg/kg, BID | 21.3 ± 4.5 | ||
| BRAF Wild-Type Pancreatic Cancer | Vehicle Control | - | 38.4 ± 6.1 | 0.45 (ns) |
| This compound | 50 mg/kg, BID | 35.9 ± 5.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Detailed Protocol: Ki67 Immunohistochemistry
This protocol describes the staining procedure for Ki67 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials and Reagents
-
FFPE tumor sections (4-5 µm) on charged slides
-
Primary Antibody: Rabbit Monoclonal anti-Ki67 (e.g., Clone 30-9)
-
Detection System: HRP-polymer-based detection kit
-
Chromogen: DAB (3,3'-Diaminobenzidine)
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)[13]
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween 20 (TBST)
-
Blocking Reagents: 3% Hydrogen Peroxide, Protein Block (serum-free)[14]
-
Counterstain: Hematoxylin
-
Dehydration Reagents: Graded ethanols (70%, 95%, 100%)
-
Clearing Agent: Xylene
-
Mounting Medium: Permanent, non-aqueous
-
Equipment: Microscope, humidified staining chamber, water bath or steamer for antigen retrieval.
Experimental Workflow Diagram
Step-by-Step Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.[14]
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 2 minutes.
-
Immerse in 70% Ethanol: 1 change for 2 minutes.
-
Rinse thoroughly with deionized water.
-
-
Antigen Retrieval:
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.[13]
-
Rinse slides 3 times with TBST for 3 minutes each.
-
-
Protein Blocking:
-
Apply a protein blocking solution (serum-free) and incubate for 10-15 minutes at room temperature to prevent non-specific antibody binding.[15]
-
-
Primary Antibody Incubation:
-
Detection:
-
Rinse slides 3 times with TBST for 3 minutes each.
-
Apply the HRP-polymer-conjugated secondary antibody and incubate for 30 minutes at room temperature (or as per kit instructions).
-
Rinse slides 3 times with TBST for 3 minutes each.
-
-
Chromogen Development:
-
Prepare the DAB chromogen solution immediately before use.
-
Apply the DAB solution to the slides and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.[15]
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear with xylene.
-
Apply a drop of permanent mounting medium and place a coverslip.
-
Data Analysis and Quantification
The Ki67 index is calculated as the percentage of tumor cells with positive nuclear staining.
Staining Interpretation:
-
Positive: Brown nuclear staining in tumor cells.
-
Negative: Blue (hematoxylin) nuclear staining in tumor cells.
Quantification Methods:
-
Manual Counting: A pathologist manually counts at least 500-2000 tumor cells across several high-power fields, including "hot spots" (areas with the highest density of positive cells), and calculates the percentage of positive cells.[17]
-
Visual Estimation: An experienced pathologist provides a semi-quantitative estimate of the percentage of positive cells. This method is faster but can have high inter-observer variability.[18]
-
Digital Image Analysis (DIA): Whole-slide images are analyzed using software that can automatically identify tumor regions and quantify positive and negative nuclei. DIA offers higher objectivity, reproducibility, and throughput compared to manual methods.[7][19]
For robust and reproducible results, especially in a drug development setting, DIA is the recommended method for quantifying the Ki67 index.[7][17]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Inactive primary antibody/reagents | Use new reagents; check antibody datasheet for storage conditions. |
| Inadequate antigen retrieval | Optimize retrieval time, temperature, or pH of the buffer. | |
| High Background | Non-specific antibody binding | Increase blocking time; ensure adequate rinsing between steps. |
| Endogenous peroxidase activity | Ensure peroxidase block step was performed correctly. | |
| Weak Staining | Antibody concentration too low | Titrate the primary antibody to an optimal concentration. |
| Incubation time too short | Increase incubation time for primary antibody or detection reagents. |
References
- 1. This compound | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. Small molecule inhibitor this compound effectively suppresses neuroblastoma tumor growth in mouse models via inhibiting ERK MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Quantitative immunohistochemistry analysis of breast Ki67 based on artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ki-67 regulates global gene expression and promotes sequential stages of carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ki 67: a Promising Prognostic Marker in Early Breast Cancer—a Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news.cancerconnect.com [news.cancerconnect.com]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. ERK5 signalling pathway is a novel target of sorafenib: Implication in EGF biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 14. sysy-histosure.com [sysy-histosure.com]
- 15. biocare.net [biocare.net]
- 16. Ki67 immunohistochemistry staining [bio-protocol.org]
- 17. Objective quantification of the Ki67 proliferative index in neuroendocrine tumors of the gastroenteropancreatic system: a comparison of digital image analysis with manual methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. KI67 immunohistochemistry quantification in breast carcinoma: A comparison of visual estimation, counting and Immunoratio© - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Agerafenib Resistance in Colorectal Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Agerafenib (a multi-kinase inhibitor with a profile similar to Regorafenib) resistance in colorectal cancer (CRC) cells.
Frequently Asked Questions (FAQs)
Q1: My colorectal cancer cell line is showing innate resistance to this compound. What are the potential mechanisms?
A1: Innate resistance to this compound in colorectal cancer can be multifactorial. Some of the key reported mechanisms include:
-
Pre-existing mutations: The presence of mutations in key oncogenes such as KRAS, BRAF, or PIK3CA can drive signaling pathways that bypass the inhibitory effects of this compound.[1]
-
High basal activation of alternative pathways: Cancer cells may have intrinsically high activation of signaling pathways not targeted by this compound, such as the PI3K/AKT/mTOR pathway, which promotes cell survival.
-
Expression of drug efflux pumps: High basal expression of ATP-binding cassette (ABC) transporters, such as breast cancer resistance protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Tumor microenvironment factors: Secretion of growth factors by stromal cells in the tumor microenvironment can promote cancer cell survival despite this compound treatment.
Q2: I have developed an this compound-resistant colorectal cancer cell line through long-term drug exposure. What are the likely acquired resistance mechanisms?
A2: Acquired resistance often develops through the selection and expansion of cells with new genetic or phenotypic changes. Common mechanisms include:
-
Secondary mutations in target kinases: While less common for multi-kinase inhibitors, mutations in the drug's target kinases can prevent binding.
-
Activation of bypass signaling pathways:
-
Epithelial-to-Mesenchymal Transition (EMT): this compound treatment can induce some CRC cells to undergo EMT, resulting in a more aggressive and drug-resistant phenotype.[1][4]
-
Induction of a senescent-like state: Some cells may enter a therapy-induced senescence (TIS) state, which allows them to survive treatment.[1][4]
-
Upregulation of pro-survival proteins: Increased expression of anti-apoptotic proteins can counteract the cytotoxic effects of this compound.
Q3: What are some promising therapeutic strategies to overcome this compound resistance?
A3: Overcoming this compound resistance typically involves combination therapies that target the identified resistance mechanisms:
-
Dual pathway inhibition: Combining this compound with inhibitors of escape pathways is a common strategy. For example, co-targeting the MAPK and PI3K/AKT pathways.[2]
-
Targeting feedback loops: this compound can induce feedback activation of EGFR. Combining it with an EGFR inhibitor like cetuximab may be effective.
-
Immunotherapy combinations: this compound can modulate the tumor microenvironment, and combining it with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) has shown promise in preclinical models by enhancing anti-tumor immunity.[5]
-
Targeting drug efflux pumps: The use of BCRP inhibitors in combination with this compound could increase its intracellular concentration and efficacy.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
| Question | Possible Cause | Suggested Solution |
| Are my cells healthy and in the exponential growth phase before treatment? | Cell health and growth phase can significantly impact drug sensitivity. | Ensure cells are passaged regularly and seeded at an optimal density. Perform assays when cells are 60-70% confluent. |
| Is the this compound stock solution properly prepared and stored? | Improper storage can lead to degradation of the compound. | Prepare fresh stock solutions regularly, store them at the recommended temperature, and protect them from light. |
| Is the incubation time with this compound appropriate? | Different cell lines may require different treatment durations to observe a significant effect. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line. |
| Is the cell seeding density consistent across all wells? | Uneven cell distribution can lead to variability in results. | After seeding, visually inspect the plate under a microscope to ensure a uniform monolayer. |
Problem 2: I am not observing the expected inhibition of downstream signaling pathways (e.g., p-ERK, p-AKT) by Western blot after this compound treatment.
| Question | Possible Cause | Suggested Solution |
| At what time point are you harvesting the cells after treatment? | Inhibition of signaling pathways can be transient. | Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the time point of maximal pathway inhibition. |
| Is the this compound concentration sufficient to inhibit the target kinases? | The effective concentration for signaling inhibition may be different from the IC50 for cell viability. | Test a range of this compound concentrations, both below and above the IC50 value, to assess the dose-dependent effect on pathway inhibition. |
| Is there a rapid feedback activation of the pathway? | Some cancer cells can rapidly reactivate signaling pathways as a compensatory mechanism. | Co-treat with an inhibitor of a potential feedback loop (e.g., an EGFR inhibitor) to see if this restores this compound's inhibitory effect. |
| Are your Western blot reagents and protocol optimized? | Suboptimal antibody concentrations or buffer conditions can lead to poor signal. | Titrate your primary and secondary antibodies to determine the optimal concentrations. Ensure your lysis buffer contains phosphatase and protease inhibitors. |
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Regorafenib in Colorectal Cancer Cell Lines
| Cell Line | Key Mutations | IC50 (µM) | Reference |
| HCT-116 | KRAS G13D, PIK3CA H1047R | 7 | [4] |
| Caco-2 | - | 8 | [4] |
| SW480 | KRAS G12V | 5.5 | [6] |
| HT29 | BRAF V600E, PIK3CA P449T | 3-6 | [7] |
| Colo-205 | BRAF V600E | 3.27 | [1] |
| SW620 | KRAS G12V | 0.97 | [1] |
Table 2: In Vivo Anti-tumor Efficacy of Regorafenib in Colorectal Cancer Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Colo-205 | Regorafenib | 10 mg/kg, daily | ~75% at day 14 | [1] |
| HCT-116 (wild-type) | Regorafenib | 30 mg/kg, daily for 10 days | 70-90% | [8] |
| HCT-116 (PUMA-KO) | Regorafenib | 30 mg/kg, daily for 10 days | Not specified, but significantly less than wild-type | [8] |
| CT26 (orthotopic) | Regorafenib | 30 mg/kg, daily | Complete suppression | [9] |
| MC38 | Regorafenib + Rosuvastatin | 10 mg/kg/day + 50 mg/kg/day | Synergistic inhibition | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[11][12][13]
-
Cell Seeding:
-
Harvest colorectal cancer cells during their exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Western Blotting for Signaling Pathway Analysis
This protocol provides a general procedure for analyzing the phosphorylation status of key signaling proteins like ERK and AKT.[14][15][16][17]
-
Cell Lysis and Protein Quantification:
-
After this compound treatment for the desired time, place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a pre-cooled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a CCD camera-based imager or X-ray film.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
Colorectal Cancer Xenograft Model
This is a generalized workflow for establishing and treating a subcutaneous CRC xenograft model.[2][18]
-
Cell Preparation and Implantation:
-
Harvest colorectal cancer cells and resuspend them in a sterile, serum-free medium or PBS.
-
Mix the cell suspension with an equal volume of Matrigel.
-
Subcutaneously inject the cell/Matrigel mixture (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Monitoring:
-
Monitor the mice for tumor formation.
-
Measure the tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = (length x width²)/2).
-
-
Drug Treatment:
-
Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated in an appropriate vehicle) or the vehicle control to the mice via oral gavage at the desired dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
-
Mandatory Visualization
Caption: Key signaling pathways targeted by this compound and common resistance mechanisms.
Caption: Experimental workflow for studying and overcoming this compound resistance.
References
- 1. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regorafenib Effects on Human Colon Carcinoma Xenografts Monitored by Dynamic Contrast-Enhanced Computed Tomography with Immunohistochemical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A feedback loop of PPP and PI3K/AKT signal pathway drives regorafenib-resistance in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential antitumour effect of all-trans retinoic acid on regorafenib-treated human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Synergistic antitumor activity of regorafenib and rosuvastatin in colorectal cancer [frontiersin.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchhub.com [researchhub.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
Agerafenib Off-Target Effects and Kinase Cross-Reactivity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and kinase cross-reactivity of Agerafenib (also known as CEP-32496 and RXDX-105). The following resources include troubleshooting guides in a question-and-answer format, quantitative data on kinase interactions, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during the investigation of this compound's off-target effects.
Q1: We are observing unexpected phenotypes in our cell-based assays after this compound treatment that cannot be solely attributed to BRAF inhibition. How can we determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes are often the first indication of off-target activity. To investigate this, consider the following troubleshooting steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype and compare it with the IC50 for BRAF inhibition in your cell line. A significant discrepancy between the two may suggest an off-target effect.
-
Rescue Experiments: Attempt to rescue the phenotype by activating the downstream pathway of the intended target (e.g., by introducing a constitutively active MEK). If the phenotype persists, it is likely independent of the BRAF-MEK-ERK pathway.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other BRAF inhibitors with different chemical scaffolds. If the phenotype is unique to this compound, it strengthens the possibility of an off-target effect.
-
Kinome Profiling: The most definitive way to identify off-targets is to perform a kinome-wide profiling assay to assess this compound's activity against a broad panel of kinases.
Q2: Our in vitro kinase assays show that this compound inhibits a potential off-target kinase, but we don't see a corresponding effect in our cellular assays. What could be the reason for this discrepancy?
A2: A lack of correlation between in vitro and cellular activity is a common challenge. Several factors can contribute to this:
-
Cellular Permeability and Efflux: this compound may not efficiently cross the cell membrane or could be actively removed by efflux pumps, preventing it from reaching a sufficient intracellular concentration to inhibit the off-target kinase.
-
Intracellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations close to the Km of the kinase. However, the intracellular ATP concentration is much higher (in the millimolar range), which can outcompete ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC50 value in a cellular context.
-
Scaffolding Proteins and Cellular Compartmentalization: In a cellular environment, kinases exist in complex with other proteins and are localized to specific subcellular compartments. These interactions can influence the accessibility and conformation of the kinase, altering its susceptibility to inhibition compared to an isolated, recombinant enzyme.
-
Redundancy in Signaling Pathways: The off-target kinase may be part of a redundant signaling pathway. Even if the kinase is inhibited, other kinases may compensate for its function, resulting in no observable phenotypic change.
Q3: We are planning to perform a kinome profiling experiment for this compound. What are the key considerations in choosing the right platform?
A3: The choice of a kinome profiling platform depends on the specific research question and available resources. Key platforms and their considerations include:
-
Binding Assays (e.g., KINOMEscan™): These assays measure the binding affinity (Kd) of a compound to a large panel of kinases. They are highly sensitive and provide a direct measure of interaction. However, they do not directly measure the inhibition of kinase activity.
-
Activity-Based Assays (e.g., ADP-Glo™ Kinase Assay): These assays measure the enzymatic activity of kinases in the presence of the inhibitor, providing IC50 values. This is a more direct measure of functional inhibition. It's important to consider the ATP concentration used in the assay, as this can significantly impact the results.
-
Chemical Proteomics (e.g., Kinobeads): This approach uses immobilized broad-spectrum kinase inhibitors to pull down kinases from a cell lysate. The displacement of these kinases by the test compound is then quantified by mass spectrometry. This method has the advantage of assessing inhibitor binding to native kinases in a complex biological matrix.
Q4: How can we validate the off-target kinases identified from a large-scale screen?
A4: Validating putative off-targets is a critical step. A multi-pronged approach is recommended:
-
Orthogonal Biochemical Assays: Confirm the inhibition using a different in vitro assay format (e.g., if the primary screen was a binding assay, validate with an activity-based assay).
-
Cellular Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that this compound engages the putative off-target in intact cells.
-
Knockdown/Knockout Studies: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the off-target kinase and assess if this phenocopies the effect of this compound treatment.
-
Overexpression of a Drug-Resistant Mutant: Introduce a mutated version of the off-target kinase that is resistant to this compound. If the cellular phenotype is reversed, it strongly suggests that the phenotype is mediated by the inhibition of this specific off-target.
Quantitative Data: this compound Kinase Cross-Reactivity
This compound is a potent inhibitor of BRAF V600E and c-Raf.[1][2] However, it also demonstrates activity against a range of other kinases. The following table summarizes the in vitro binding affinities of this compound against its primary targets and key off-targets, as determined by the Ambit KinomeScan® assay.[3][4]
| Kinase Target | Dissociation Constant (Kd) in nM | Kinase Family |
| BRAF (V600E) | 14 | Serine/Threonine Kinase |
| BRAF | 36 | Serine/Threonine Kinase |
| CRAF (c-Raf) | 39 | Serine/Threonine Kinase |
| ABL1 (Abl-1) | - | Tyrosine Kinase |
| KIT (c-Kit) | 2 | Tyrosine Kinase |
| RET | - | Tyrosine Kinase |
| PDGFRB (PDGFRβ) | - | Tyrosine Kinase |
| KDR (VEGFR2) | - | Tyrosine Kinase |
Note: Specific Kd values for ABL1, RET, PDGFRB, and KDR were not explicitly provided in the cited source, but they were identified as potent off-targets.[1] A broader screen of 356 non-mutant kinases revealed that this compound binds to 30% of these kinases with a Kd < 3 µM.[3]
Experimental Protocols
Detailed methodologies for key experiments used to assess kinase inhibitor off-target effects are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol outlines the general steps for determining the IC50 of this compound against a specific kinase using the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
Materials:
-
This compound (CEP-32496)
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the kinase)
-
ATP
-
White, opaque multi-well plates (96- or 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to each well of the plate.
-
Add the this compound dilutions to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.
-
Add the kinase to all wells except the "no enzyme" control.
-
Add the kinase-specific substrate to all wells.
-
Pre-incubate the plate at the recommended temperature for the kinase (e.g., 30°C) for 10-15 minutes.
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5][6][7]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[5][6][7]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Chemical Proteomics-Based Off-Target Profiling using Kinobeads
This protocol describes a general workflow for identifying the cellular targets of this compound using a competitive chemical proteomics approach with kinobeads.
Materials:
-
This compound (CEP-32496)
-
Cell line of interest
-
Cell lysis buffer
-
Kinobeads (a mixture of sepharose beads derivatized with broad-spectrum kinase inhibitors)
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest the cells of interest.
-
Lyse the cells in a non-denaturing lysis buffer to maintain native protein complexes.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate into several tubes.
-
Add increasing concentrations of this compound (or a vehicle control) to the lysate aliquots.
-
Incubate to allow this compound to bind to its targets.
-
-
Kinobeads Pulldown:
-
Add kinobeads to each lysate aliquot.
-
Incubate with rotation at 4°C to allow kinases not bound by this compound to bind to the kinobeads.
-
-
Washing:
-
Pellet the kinobeads by centrifugation.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the kinobeads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
LC-MS Analysis:
-
Analyze the peptide mixtures by quantitative LC-MS.
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each identified kinase, determine the dose-dependent reduction in binding to the kinobeads in the presence of this compound.
-
Generate competition binding curves to determine the apparent affinity of this compound for each identified kinase.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for off-target analysis.
Caption: this compound's mechanism of action and potential for off-target effects.
Caption: Experimental workflow for identifying and validating this compound's off-targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: Investigating Paradoxical MAPK Pathway Activation by Agerafenib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Agerafenib and the paradoxical activation of the MAPK pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CEP-32496) is a potent, orally available small-molecule inhibitor of RAF kinases.[1][2][3] It primarily targets both wild-type and V600E mutant BRAF, as well as c-Raf.[1] By inhibiting these kinases, this compound blocks the downstream signaling of the MAPK/ERK pathway, which is often constitutively active in cancers with BRAF mutations, leading to decreased tumor cell proliferation.[2][3]
Q2: What is paradoxical MAPK pathway activation?
Paradoxical activation is a phenomenon where RAF inhibitors, intended to suppress the MAPK pathway, instead cause its hyperactivation in cells with wild-type BRAF and upstream activation of the pathway, commonly due to RAS mutations.[4][5][6][7] This occurs because the inhibitor binding to one RAF protomer in a dimer can allosterically transactivate the other protomer, leading to increased, rather than decreased, downstream signaling.[6][7]
Q3: Does this compound cause paradoxical activation?
Yes, there is evidence to suggest that this compound can cause paradoxical activation of the MAPK pathway. This has been observed in BRAF wild-type cells that harbor KRAS mutations.
Q4: In which types of cell lines should I expect to see paradoxical activation with this compound?
Paradoxical activation is expected in cell lines that are BRAF wild-type but have activating mutations in upstream components of the MAPK pathway, most notably RAS (e.g., KRAS, NRAS, HRAS). In contrast, in BRAF mutant cell lines (e.g., A375, Colo-205), this compound is expected to inhibit MAPK signaling.[1]
Q5: What is the typical concentration range to observe paradoxical activation?
Paradoxical activation is often dose-dependent. It is typically observed at low to moderate concentrations of the RAF inhibitor. At very high concentrations, the inhibitor may saturate both protomers of the RAF dimer, leading to pathway inhibition.[6] The optimal concentration range should be determined empirically for each cell line.
Troubleshooting Guides
Problem 1: No or weak p-ERK signal in positive control for paradoxical activation (e.g., RAS-mutant cell line treated with this compound).
| Possible Cause | Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing p-ERK. The effect can be bell-shaped. |
| Incorrect Timing | The peak of paradoxical activation can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal time point for p-ERK detection. |
| Poor Antibody Quality | Use a well-validated phospho-ERK1/2 (Thr202/Tyr204) antibody.[8] Include a known positive control for the antibody, such as cells stimulated with a growth factor (e.g., EGF). |
| Cell Line Issues | Confirm the RAS mutation status of your cell line. Ensure cells are healthy and not overly confluent, which can affect signaling pathways. |
| Lysate Preparation | Use fresh lysis buffer containing protease and phosphatase inhibitors to prevent dephosphorylation of ERK. |
Problem 2: High background in Western blot for p-ERK.
| Possible Cause | Solution |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Blocking Ineffective | Block the membrane for at least 1 hour at room temperature with 5% BSA or non-fat dry milk in TBST. Some phospho-antibodies perform better with BSA. |
| Contaminated Buffers | Use freshly prepared buffers for all steps. |
Problem 3: Inconsistent results in cell viability assays.
| Possible Cause | Solution |
| Inappropriate Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Edge Effects in Plate | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| Incomplete Drug Dissolution | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. |
| Variable Incubation Times | Maintain consistent incubation times for all plates and experimental repeats. |
Quantitative Data
Table 1: Inhibitory and Binding Constants of this compound
| Target | Assay | Value | Reference |
| BRAF (V600E) | Binding (Kd) | 14 nM | [1] |
| BRAF (WT) | Binding (Kd) | 36 nM | [1] |
| c-Raf | Binding (Kd) | 39 nM | [1] |
| Abl-1 | Binding (Kd) | 3 nM | [1] |
| c-Kit | Binding (Kd) | 2 nM | [1] |
| RET | Binding (Kd) | 2 nM | [1] |
| PDGFRβ | Binding (Kd) | 2 nM | [1] |
| VEGFR2 | Binding (Kd) | - | [1] |
Table 2: Cellular Activity of this compound in BRAF V600E Mutant Cell Lines
| Cell Line | Assay | IC50 / EC50 | Reference |
| A375 (Melanoma) | pMEK Inhibition | 78 nM | [1] |
| Colo-205 (Colorectal) | pMEK Inhibition | 60 nM | [1] |
| A375 (Melanoma) | Cell Proliferation | 78 nM (EC50) | [1] |
Table 3: Representative Cellular Activity of RAF Inhibitors in BRAF Wild-Type, RAS Mutant Cell Lines (Illustrating Potential for Paradoxical Activation)
| Cell Line | RAS Mutation | Compound | Assay | IC50 | Reference |
| SK-MEL-31 | WT | CI-1040 (MEKi) | Growth Inhibition | >10,000 nM | |
| SK-MEL-103 | NRAS Q61R | CI-1040 (MEKi) | Growth Inhibition | 1,000-10,000 nM | |
| SW48 | KRAS G12A | Regorafenib | Cell Viability | 330.13 nM | [9] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (p-ERK) Detection
-
Cell Seeding and Treatment:
-
Seed BRAF wild-type/RAS mutant cells (e.g., Calu-6) and BRAF mutant cells (e.g., A375) as a control in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours before treatment.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired time (e.g., 1 hour). Include a positive control for pathway activation (e.g., 100 ng/mL EGF for 15 minutes).
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.[10][11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
After detecting p-ERK, the membrane can be stripped to probe for total ERK as a loading control.
-
Incubate the membrane in a stripping buffer (e.g., containing glycine and SDS, pH 2.2) for 15-30 minutes at room temperature.[10]
-
Wash the membrane thoroughly with TBST.
-
Re-block the membrane and probe with a primary antibody for total ERK1/2.
-
Protocol 2: Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for 72 hours.
-
-
Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan crystals are dissolved.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: The canonical MAPK signaling pathway.
Caption: Mechanism of paradoxical MAPK pathway activation by this compound.
Caption: Experimental workflow for investigating paradoxical activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 6. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 9. BiomarkerKB [biomarkerkb.org]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Agerafenib Solubility and In Vitro Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agerafenib. Our aim is to help you overcome common solubility challenges and ensure the success of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at concentrations as high as 50 mg/mL, though it is practically insoluble in water and ethanol.[1][2] For cellular assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[1][2]
Q2: I am observing precipitation when I dilute my this compound stock solution into aqueous cell culture media. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds like this compound. This occurs because this compound is poorly soluble in aqueous solutions.[1]
To prevent precipitation, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain this compound's solubility at the desired working concentration. A final DMSO concentration of 0.5% is often used in cell-based assays.[1][2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to your final concentration before the final dilution into the aqueous medium.
-
Vortexing/Mixing: When making the final dilution, add the this compound-DMSO solution to the aqueous medium while gently vortexing or mixing to ensure rapid and uniform dispersion.
-
Temperature: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
Q3: What are the optimal storage conditions for this compound powder and stock solutions?
A3:
-
Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3]
-
DMSO Stock Solutions: Aliquot your high-concentration DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. Incorrect solvent.2. Low-quality or wet DMSO.3. Insufficient mixing. | 1. Confirm you are using DMSO.2. Use fresh, anhydrous, high-purity DMSO. Moisture-absorbing DMSO can reduce solubility.[1]3. Vortex the solution and/or use sonication to aid dissolution.[2] |
| Precipitate forms in the DMSO stock solution during storage. | 1. Solution concentration is too high.2. Improper storage temperature.3. Freeze-thaw cycles. | 1. Ensure the stock concentration does not exceed the solubility limit (e.g., 50 mg/mL in DMSO).[2]2. Store stock solutions at -80°C for long-term storage.[1]3. Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Inconsistent results in cell-based assays. | 1. Incomplete dissolution of this compound.2. Precipitation of this compound in the culture medium.3. Degradation of this compound. | 1. Visually inspect your stock solution for any undissolved particles before use.2. Prepare fresh dilutions of this compound for each experiment and add to the medium just before treating the cells.3. Follow recommended storage conditions to ensure the stability of the compound. |
| High background signal or cellular toxicity observed in control wells. | 1. High final DMSO concentration. | 1. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to your cell line (typically ≤0.5%).[1][2] |
Quantitative Data Summary
This compound Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₂F₃N₅O₅ | [4][5] |
| Molecular Weight | 517.46 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [6] |
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 9 mg/mL (17.39 mM) | [1] |
| 50 mg/mL (96.63 mM) (with sonication) | [2] | |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
This compound In Vitro Activity
| Target/Assay | IC₅₀ / Kd | Cell Line | Reference |
| BRAF (V600E) | Kd = 14 nM | - | [1][3] |
| BRAF (WT) | Kd = 36 nM | - | [1] |
| c-Raf | Kd = 39 nM | - | [1] |
| pMEK Inhibition | IC₅₀ = 82 nM | A375 | [2][3] |
| Cell Proliferation | IC₅₀ = 78 nM | A375 | [2][3] |
| c-Kit | Kd = 2 nM | - | [3] |
| RET | Kd = 2 nM | - | [3] |
| PDGFRβ | Kd = 2 nM | HEK293 | [1] |
| VEGFR2 | Kd = 8 nM | - | [3] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 517.46 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 517.46 g/mol * 1 mL = 0.0051746 g = 5.17 mg
-
-
Weigh out 5.17 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[1]
2. General Protocol for a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium. The final DMSO concentration should be kept constant across all wells, including the vehicle control (typically ≤0.5%).[1][2]
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[1][2]
-
Cell Viability Measurement: After the incubation period, measure cell viability according to the manufacturer's protocol for your chosen reagent (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using appropriate software.
Visualizations
Caption: this compound inhibits the RAF/MEK/ERK signaling pathway.
Caption: Workflow for a cell viability assay with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound hydrochloride | c-Kit | c-RET | TargetMol [targetmol.com]
- 4. This compound | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Agerafenib and RAF Dimerization Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating RAF dimerization as a resistance mechanism to Agerafenib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally available serine/threonine-protein kinase B-raf inhibitor.[1][2] It specifically targets the mutated form of BRAF, particularly the V600E mutation, which is prevalent in various cancers.[2][3] By inhibiting BRAF V600E, this compound blocks the downstream signaling of the RAF/MEK/ERK pathway, leading to a reduction in tumor cell proliferation.[2][3]
Q2: How does RAF dimerization lead to resistance against RAF inhibitors like this compound?
In tumors with BRAF V600E, RAF inhibitors are effective because they target BRAF V600E monomers.[1][4] However, resistance can emerge through the formation of RAF dimers (homo- or heterodimers).[5][6] These dimers can be activated in a RAS-independent manner, particularly through the expression of splice variants of BRAF V600E, such as a 61-kDa variant (p61BRAF(V600E)) that lacks the RAS-binding domain.[1][5][7] This dimerization allows the signaling pathway to be reactivated even in the presence of the inhibitor, as the inhibitor is less effective against the dimer configuration.[8][[“]] One molecule of the inhibitor may bind to one protomer in the dimer, but this can lead to the paradoxical transactivation of the other protomer, thus restoring downstream ERK signaling.[8]
Q3: What are the key signaling pathways involved in this compound sensitivity and resistance?
The primary pathway is the RAS/RAF/MEK/ERK signaling cascade. In sensitive cells, this compound effectively inhibits the mutated BRAF, leading to the downregulation of this pathway. In resistant cells, RAF dimerization allows for the bypass of this inhibition, leading to the reactivation of MEK and ERK.
Signaling Pathway in this compound-Sensitive Cells
Signaling Pathway in this compound-Resistant Cells
References
- 1. RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.harvard.edu [scholar.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAF kinase dimerization: implications for drug discovery and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
Identifying biomarkers of Agerafenib sensitivity and resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agerafenib (also known as CEP-32496 or RXDX-105).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available, multi-kinase inhibitor. Its primary mechanism of action is the inhibition of the serine/threonine-protein kinase B-Raf, particularly the mutated form BRAF V600E.[1][2][3] By inhibiting BRAF V600E, this compound blocks the downstream signaling of the RAF/MEK/ERK pathway, which is constitutively activated in many cancers and is crucial for tumor cell proliferation and survival.[3] this compound also shows potent inhibitory activity against RET fusions and mutations.[4]
Q2: What are the known biomarkers of sensitivity to this compound?
The primary biomarker for sensitivity to this compound is the BRAF V600E mutation .[1][2] Cell lines harboring this mutation show significantly higher sensitivity to this compound compared to BRAF wild-type cells.[2]
In the context of RET fusion-positive non-small cell lung cancer (NSCLC), the fusion partner has been identified as a key determinant of sensitivity. Clinical trial data for RXDX-105 (this compound) showed a significantly higher objective response rate in patients with non-KIF5B RET fusions compared to those with KIF5B-RET fusions.[5][6]
Q3: What are the known or potential mechanisms of resistance to this compound?
While specific acquired resistance mechanisms to this compound have not been extensively documented in the literature, mechanisms observed for other BRAF and RET inhibitors are likely relevant.
-
Reactivation of the MAPK Pathway: This is a common mechanism of resistance to BRAF inhibitors.[7][8][9] This can occur through:
-
Activation of Bypass Signaling Pathways: Upregulation of receptor tyrosine kinases (RTKs) such as PDGFRβ, EGFR, or MET can activate parallel signaling pathways like the PI3K/AKT pathway, bypassing the need for BRAF signaling.[11] MET amplification has been identified as a resistance mechanism to selective RET inhibitors.[12][13][14]
-
On-target Resistance in RET Fusions: For RET-driven cancers, acquired mutations in the RET kinase domain, such as solvent front mutations (e.g., G810), can emerge and confer resistance to RET inhibitors.[14]
Q4: What are the recommended starting concentrations for in vitro experiments?
Based on published data, the IC50 and EC50 values for this compound in sensitive cell lines are in the nanomolar range. For initial experiments, a concentration range of 1 nM to 10 µM is recommended to generate a dose-response curve.
-
BRAF V600E mutant cell lines (e.g., A375, Colo-205): IC50 values for inhibition of pMEK and cell proliferation are reported to be between 60 nM and 78 nM.[1][2]
-
RET-rearranged cell lines: Low to sub-nanomolar activity has been reported.[4]
Troubleshooting Guides
Problem 1: No or low cytotoxicity observed in a BRAF V600E mutant cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect cell line identity or BRAF mutation status. | Verify the identity of the cell line using short tandem repeat (STR) profiling. Confirm the BRAF V600E mutation status by sequencing. |
| This compound degradation. | Prepare fresh stock solutions of this compound in DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Extend the incubation time with this compound (e.g., up to 96 hours). |
| Development of acquired resistance. | If the cell line has been cultured for an extended period, it may have developed resistance. Test for known resistance mechanisms (e.g., NRAS/KRAS mutations, MAPK pathway reactivation). |
Problem 2: High background in Western blot for phosphorylated proteins (e.g., pMEK, pERK).
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody concentration. | Titrate the primary and secondary antibody concentrations to determine the optimal dilution. |
| Insufficient blocking. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Inadequate washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST). |
| High background from secondary antibody. | Run a control lane with only the secondary antibody to check for non-specific binding. |
Problem 3: Inconsistent IC50 values across experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density. | Use a precise method for cell counting (e.g., automated cell counter) and ensure even cell distribution in the microplate wells. |
| Inaccurate drug dilutions. | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes. |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Differences in cell passage number. | Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular characteristics can change over time in culture. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Cell Line/System | Reference |
| BRAF V600E | Binding Assay (Kd) | 14 nM | In vitro | [1] |
| BRAF WT | Binding Assay (Kd) | 36 nM | In vitro | |
| c-Raf | Binding Assay (Kd) | 39 nM | In vitro | |
| pMEK Inhibition | Cellular Assay (IC50) | 78 nM | A375 (Melanoma) | [1] |
| pMEK Inhibition | Cellular Assay (IC50) | 60 nM | Colo-205 (Colorectal) | [1] |
| Cell Proliferation | Cellular Assay (EC50) | 78 nM | A375 (Melanoma) |
Table 2: Clinical Activity of this compound (RXDX-105) in RET Fusion-Positive NSCLC
| Patient Cohort | Objective Response Rate (ORR) | 95% Confidence Interval | Reference |
| All RET Fusion-Positive | 19% (6/31) | 8% - 38% | [4] |
| KIF5B-RET Fusion | 0% (0/20) | 0% - 17% | [6] |
| Non-KIF5B-RET Fusion | 67% (6/9) | 30% - 93% | [6] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375 for BRAF V600E)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot for pMEK and pERK
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors in the RAF/MEK/ERK pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pMEK) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total MEK, ERK, or a loading control on the same membrane, strip the membrane using a mild stripping buffer and re-probe with the respective primary antibody.
-
Visualizations
Caption: this compound inhibits the constitutively active BRAF V600E mutant, blocking the RAF/MEK/ERK pathway.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of acquired resistance to BRAF V600E inhibition in colon cancers converge on RAF dimerization and are sensitive to its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Drug resistance in targeted cancer therapies with RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Agerafenib stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Agerafenib in cell culture media over time.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media like DMEM or RPMI-1640?
A1: Direct stability data for this compound in cell culture media is limited. However, based on data from structurally similar multi-kinase inhibitors such as Sorafenib and Regorafenib, it is recommended to prepare fresh this compound-containing media for each experiment. As a general guideline, stock solutions in DMSO are stable for extended periods when stored at -20°C or -80°C.[1] Once diluted in aqueous cell culture media containing serum, the stability may be reduced. It is advisable to use the prepared media within 24 hours for optimal results. For long-term experiments, media should be replaced every 24-72 hours.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound powder is stable for years when stored at -20°C.[1] For experimental use, prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or at -20°C for up to one month.[1] When preparing working solutions, thaw the stock aliquot and dilute it in pre-warmed cell culture medium to the final desired concentration immediately before use.
Q3: Are there any known factors that can accelerate the degradation of this compound in cell culture?
A3: While specific data for this compound is not available, factors known to affect the stability of small molecules in cell culture include pH of the medium, exposure to light, temperature, and interaction with components of the serum supplement. Regorafenib, a similar compound, is known to be sensitive to thermal and humidity stress. Therefore, it is crucial to maintain a stable incubation environment and protect this compound-containing media from prolonged light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of drug activity over time. | Degradation of this compound in the cell culture medium. | 1. Prepare fresh this compound-containing media for each experiment.2. For long-term experiments (>24 hours), replace the media every 24-72 hours.3. Perform a stability test of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocol below). |
| Precipitation of this compound in the cell culture medium. | Poor solubility of this compound at the working concentration. The final DMSO concentration may be too low to maintain solubility. | 1. Ensure the final DMSO concentration in the culture medium does not exceed a level that is non-toxic to your cells (typically ≤ 0.5%).2. After diluting the DMSO stock in medium, vortex or mix thoroughly to ensure complete dissolution.3. Visually inspect the medium for any signs of precipitation before adding it to the cells. |
| Observed off-target effects or unexpected cellular responses. | Degradation products of this compound may have biological activity. Off-target activity of the inhibitor. | 1. Confirm the identity and purity of your this compound stock.2. Minimize degradation by following proper storage and handling procedures.3. Include appropriate controls in your experiment, such as vehicle-only treated cells and cells treated with a known inactive analogue if available. |
Quantitative Data Summary
As direct quantitative stability data for this compound in cell culture media is not publicly available, the following table provides analogous stability data for Sorafenib in a 5% Bovine Serum Albumin (BSA) solution, which can serve as a general reference. Researchers are strongly encouraged to perform their own stability assessments for this compound under their specific experimental conditions.
Table 1: Stability of Sorafenib in 5% BSA Solution
| Storage Condition | Duration | Average Recovery (%) |
| Room Temperature | 24 hours | >97% |
| 4°C | 7 days | >97% |
| -20°C | 30 days | >97% |
| -20°C with 3 Freeze-Thaw Cycles | 7 days | >97% |
Data adapted from a study on Sorafenib stability.[2] The stability of this compound may differ.
Experimental Protocols
Protocol for Determining this compound Stability in Cell Culture Media using HPLC
This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum supplement
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Preparation of this compound-Spiked Medium:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
Prepare a sufficient volume for all time points to be tested.
-
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Sample Collection and Preparation:
-
At each designated time point, remove one aliquot from the incubator.
-
To precipitate proteins, add an equal volume of cold acetonitrile.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to separate and quantify this compound. This will involve optimizing the mobile phase composition, flow rate, and detector wavelength. A gradient elution with a C18 column is a common starting point for small molecule analysis.[3][4]
-
Generate a standard curve by preparing serial dilutions of this compound in a mixture of cell culture medium and acetonitrile (1:1) and analyzing them with the same HPLC method.
-
Inject the prepared samples from each time point into the HPLC system.
-
-
Data Analysis:
-
Determine the concentration of this compound in each sample by comparing the peak area to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Visualizations
Caption: this compound inhibits the constitutively active BRAF V600E mutant kinase.
Caption: Experimental workflow for determining this compound stability in cell culture media.
References
Validation & Comparative
Agerafenib vs. Vemurafenib: A Comparative Analysis of Efficacy in BRAF Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of agerafenib (also known as CEP-32496 and RXDX-105) and vemurafenib, two small molecule inhibitors targeting the BRAF kinase in melanoma. While vemurafenib is an established therapy, this compound has been evaluated in early-stage clinical trials. This document summarizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and drug development.
Executive Summary
Vemurafenib is a first-generation BRAF inhibitor with proven clinical efficacy in patients with BRAF V600-mutant melanoma, demonstrating significant improvements in response rates, progression-free survival, and overall survival compared to chemotherapy. This compound is a multi-kinase inhibitor that also targets BRAF V600E and has shown potent preclinical activity in melanoma models. However, publicly available clinical data for this compound in BRAF-mutant melanoma is limited, preventing a direct, robust comparison of clinical efficacy with vemurafenib. This guide presents the available data to offer a comparative perspective based on current knowledge.
Mechanism of Action
Both this compound and vemurafenib are designed to inhibit the constitutively active BRAF V600E mutant kinase, a key driver in approximately 50% of melanomas.[1] This mutation leads to aberrant activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival. By blocking BRAF V600E, these inhibitors aim to halt this downstream signaling cascade.
This compound, however, is characterized as a multi-kinase inhibitor, also showing potent activity against c-Raf, RET, c-Kit, PDGFRβ, and VEGFR2. This broader target profile may have different efficacy and safety implications compared to the more selective BRAF inhibition of vemurafenib.
References
A Preclinical Head-to-Head: Agerafenib vs. Dabrafenib in BRAF-Mutant Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent BRAF inhibitors, Agerafenib (CEP-32496) and Dabrafenib. The following sections detail their mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these assessments.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
Both this compound and Dabrafenib are potent inhibitors of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] In many cancers, particularly melanoma, a specific mutation in the BRAF gene (V600E) leads to constitutive activation of the BRAF protein, driving uncontrolled cell proliferation and survival.[3] this compound and Dabrafenib selectively target this mutated BRAF V600E protein, inhibiting its kinase activity and thereby blocking downstream signaling to MEK and ERK.[1][2][3] This ultimately leads to cell cycle arrest and apoptosis in BRAF-mutant tumor cells.
Figure 1: Simplified MAPK/ERK signaling pathway with points of inhibition by this compound and Dabrafenib.
In Vitro Performance: Kinase Inhibition and Cellular Activity
Both this compound and Dabrafenib demonstrate potent and selective inhibition of BRAF V600E in biochemical and cellular assays. The following tables summarize their in vitro activity.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | Assay Type | IC50 / Kd (nM) | Reference |
| This compound | BRAF V600E | Binding Assay (Kd) | 14 | [1] |
| BRAF (Wild-Type) | Binding Assay (Kd) | 36 | [1] | |
| c-Raf | Binding Assay (Kd) | 39 | [1] | |
| Dabrafenib | BRAF V600E | Kinase Activity (IC50) | 0.8 - 0.6 | [4][5] |
| BRAF (Wild-Type) | Kinase Activity (IC50) | 3.2 | [4] | |
| c-Raf | Kinase Activity (IC50) | 5 | [4] |
Table 2: Cellular Activity in BRAF V600E Mutant Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value (nM) | Reference |
| This compound | A375 (Melanoma) | pMEK Inhibition | IC50 | 78 | [1] |
| A375 (Melanoma) | Cell Proliferation | EC50 | 78 | [1] | |
| Colo-205 (Colon) | pMEK Inhibition | IC50 | 60 | [1] | |
| Dabrafenib | A375P (Melanoma) | Cell Proliferation | gIC50 | 8 | [2] |
| Colo-205 (Colon) | Cell Proliferation | gIC50 | 7 | [2] | |
| A375 (Melanoma) | Cell Proliferation | IC50 | 9.5 - 1.041 | [6][7] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of this compound and Dabrafenib has been evaluated in mouse xenograft models using human cancer cell lines harboring the BRAF V600E mutation.
Table 3: In Vivo Antitumor Activity in BRAF V600E Xenograft Models
| Compound | Cell Line | Model | Dosing Regimen | Outcome | Reference |
| This compound | Colo-205 | Mouse Xenograft | 30-100 mg/kg, BID, oral | Sustained tumor stasis and regression | [8] |
| Dabrafenib | Colo-205 | Mouse Xenograft | 3, 10, 30, 100 mg/kg, QD, oral | Dose-dependent tumor growth inhibition; partial regressions at 100 mg/kg | [9] |
| This compound | A375 | Mouse Xenograft | Not specified | Not specified | |
| Dabrafenib | A375P | Mouse Xenograft | 30 mg/kg, QD, oral | Tumor growth inhibition | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the general protocols for the key experiments cited.
In Vitro Kinase Assay
Figure 2: General workflow for an in vitro kinase inhibition assay.
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50) or to measure its binding affinity (Kd).
General Procedure:
-
Preparation: Recombinant BRAF V600E enzyme is incubated with varying concentrations of the test compound (this compound or Dabrafenib) in a kinase buffer.[10][11]
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., inactive MEK1) and ATP.[10][11] For binding assays, a competitive tracer is used.[12]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow for substrate phosphorylation or tracer displacement.[1][11][12]
-
Detection: The level of substrate phosphorylation is quantified using methods such as ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.[10][11][12] For binding assays, the amount of displaced tracer is measured.[1]
-
Data Analysis: The data is plotted to generate a dose-response curve, from which the IC50 or Kd value is calculated.
Cell Proliferation Assay
Figure 3: Standard workflow for a cell proliferation assay.
Objective: To measure the effect of the inhibitor on the proliferation of cancer cell lines.
General Procedure:
-
Cell Seeding: Cancer cells (e.g., A375 or Colo-205) are seeded into multi-well plates and allowed to adhere overnight.[2][6]
-
Treatment: The cells are then treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a period of time, typically 72 hours, to allow for cell proliferation.[2][6]
-
Viability Measurement: A reagent to measure cell viability (e.g., CellTiter-Glo, MTT, or crystal violet) is added to the wells.[2][6]
-
Data Acquisition: The signal (luminescence, absorbance, or fluorescence) is read using a plate reader.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the concentration of the compound that inhibits cell growth by 50% (IC50, gIC50, or EC50).
In Vivo Tumor Xenograft Model
Figure 4: Experimental workflow for an in vivo tumor xenograft study.
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
General Procedure:
-
Cell Implantation: Human cancer cells (e.g., Colo-205) are injected subcutaneously into immunocompromised mice.[13][14]
-
Tumor Establishment: Tumors are allowed to grow to a certain size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound is administered orally at various doses and schedules.[8][9]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[9][13]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Off-Target Effects and Selectivity
While both drugs are highly selective for BRAF V600E, they do exhibit some off-target activity. This compound also shows potent inhibition of Abl-1 and CSF-1R.[8] Dabrafenib has been shown to inhibit other kinases such as SIK1, NEK11, and LIMK1 at higher concentrations.[15] It has also been reported to have off-target effects on CDK16 and NEK9.[16] Understanding the off-target profile is crucial for predicting potential side effects and for designing combination therapies.
Summary and Conclusion
Both this compound and Dabrafenib are highly potent and selective inhibitors of the BRAF V600E kinase, demonstrating significant anti-tumor activity in preclinical models of BRAF-mutant cancers. While Dabrafenib has a slightly lower IC50 for BRAF V600E in kinase assays, both compounds exhibit low nanomolar efficacy in cellular and in vivo models. The choice between these inhibitors in a research or clinical setting may depend on factors such as their off-target profiles, pharmacokinetic properties, and potential for combination with other agents. This guide provides a foundational comparison based on available preclinical data to aid in these considerations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 4. researchgate.net [researchgate.net]
- 5. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotype characterization of human melanoma cells resistant to dabrafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. insights.inotiv.com [insights.inotiv.com]
- 15. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Agerafenib and MEK Inhibitor Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The combination of BRAF and MEK inhibitors has emerged as a cornerstone of targeted therapy for cancers harboring BRAF mutations, most notably in metastatic melanoma. This guide explores the scientific rationale and preclinical evidence supporting the synergistic effects of combining Agerafenib, a potent and selective inhibitor of the BRAF V600E mutation, with MEK inhibitors. While direct experimental data on the this compound-MEK inhibitor combination is not yet publicly available, this document leverages extensive data from other BRAF and MEK inhibitor combinations to provide a comprehensive comparative framework. This guide will delve into the underlying mechanisms of synergy, present representative preclinical data, and provide detailed experimental protocols to facilitate further research in this promising area of oncology drug development.
Introduction
The mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1] In a significant subset of cancers, mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, driving uncontrolled tumor growth.[2][3] this compound (formerly CEP-32496) is an orally available small molecule that specifically and selectively inhibits the activity of the mutated BRAF V600E kinase.[2][3]
While BRAF inhibitors alone have shown significant clinical activity, the frequent development of acquired resistance, often through reactivation of the MAPK pathway, limits their long-term efficacy.[4][5] This has led to the development of combination strategies, with the concurrent inhibition of MEK, a downstream kinase in the MAPK pathway, proving to be a particularly effective approach.[4][5] MEK inhibitors, such as trametinib and binimetinib, block the phosphorylation and activation of ERK, the final kinase in the cascade.[1][6] The dual blockade of the MAPK pathway at two distinct points offers the potential for enhanced anti-tumor activity and a delay in the onset of resistance.
This guide will provide a detailed comparison of the expected synergistic effects of combining this compound with a MEK inhibitor, drawing upon the wealth of data from analogous BRAF/MEK inhibitor combinations.
Mechanism of Synergistic Action
The primary rationale for combining a BRAF inhibitor like this compound with a MEK inhibitor is to achieve a more profound and durable inhibition of the MAPK signaling pathway. This synergistic interaction is believed to occur through several mechanisms:
-
Vertical Pathway Inhibition: By targeting two sequential kinases in the same pathway (BRAF and MEK), the combination therapy can more effectively shut down downstream signaling to ERK. This dual blockade can lead to a more complete inhibition of tumor cell proliferation and survival signals.
-
Overcoming Resistance: Acquired resistance to BRAF inhibitors often involves the reactivation of MEK and ERK through various feedback mechanisms or bypass pathways. The concurrent use of a MEK inhibitor can prevent or delay this reactivation, thereby prolonging the clinical benefit of the BRAF inhibitor.[4][5]
-
Reduced Paradoxical Activation: In cells with wild-type BRAF, BRAF inhibitors can paradoxically activate the MAPK pathway. Combining a BRAF inhibitor with a MEK inhibitor can mitigate this effect, potentially reducing certain side effects.
The following diagram illustrates the points of intervention for this compound and MEK inhibitors within the MAPK signaling pathway.
Preclinical Data (Representative Examples)
While specific data for the this compound-MEK inhibitor combination is pending, the following tables summarize representative data from studies on other BRAF and MEK inhibitor combinations, which provide a strong indication of the potential synergistic effects.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | BRAF Status | BRAF Inhibitor (IC50, nM) | MEK Inhibitor (IC50, nM) | Combination (IC50, nM) | Synergy (Combination Index) | Reference |
| A375 | V600E | Dabrafenib (0.7) | Trametinib (0.3) | Dabrafenib (0.08) + Trametinib (0.03) | < 1 (Synergistic) | [7] |
| SK-MEL-28 | V600E | Vemurafenib (100) | Cobimetinib (5) | Vemurafenib (10) + Cobimetinib (0.5) | < 1 (Synergistic) | [8] |
| WM793 | V600E | Dabrafenib (5) | Trametinib (1) | Dabrafenib (0.5) + Trametinib (0.1) | < 1 (Synergistic) | [7] |
Combination Index (CI): CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | p-value | Reference |
| A375 (Melanoma) | Dabrafenib | 65 | < 0.01 | [9] |
| Trametinib | 50 | < 0.05 | [9] | |
| Dabrafenib + Trametinib | 95 | < 0.001 | [9] | |
| Colo205 (Colorectal) | Vemurafenib | 70 | < 0.01 | [8] |
| Cobimetinib | 45 | < 0.05 | [8] | |
| Vemurafenib + Cobimetinib | 98 | < 0.001 | [8] |
Experimental Protocols
To facilitate the investigation of the synergistic effects of this compound and MEK inhibitors, detailed protocols for key in vitro and in vivo experiments are provided below.
Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) and assess the synergistic effects of drug combinations.
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma cells with BRAF V600E mutation) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the MEK inhibitor of choice in culture medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Treatment: Treat the cells with single agents or combinations of this compound and the MEK inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After the incubation period, assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination using non-linear regression analysis. Synergy is typically quantified using the Chou-Talalay method to calculate the Combination Index (CI).
Western Blot Analysis for MAPK Pathway Inhibition
This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway.
-
Cell Lysis: Treat cells with this compound, a MEK inhibitor, or the combination for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the changes in protein phosphorylation levels relative to the total protein and loading control.
In Vivo Xenograft Studies
This protocol describes how to evaluate the anti-tumor efficacy of the drug combination in a mouse model.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 A375 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, MEK inhibitor alone, and the combination).
-
Drug Administration: Administer the drugs orally at the predetermined doses and schedule. Monitor the body weight and general health of the mice regularly.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
The following diagram illustrates a typical experimental workflow for evaluating the synergistic effects of a drug combination.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MEK1/2 inhibitor, selumetinib (AZD6244; ARRY-142886), enhances anti-tumour efficacy when combined with conventional chemotherapeutic agents in human tumour xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combined RAF and MEK Inhibition to Treat Activated Non-V600 BRAF-Altered Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
Agerafenib Combination Therapy: A Strategy to Preempt Acquired Resistance in Targeted Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Agerafenib and the Challenge of Acquired Resistance
This compound (also known as CEP-32496) is an orally available, potent small-molecule inhibitor of several protein kinases, most notably the serine/threonine protein kinase B-raf (BRAF).[1][2] It demonstrates high selectivity for the mutated BRAF V600E form, a common oncogenic driver in a variety of cancers, including melanoma, colorectal cancer, and thyroid cancer.[1][3] this compound also shows inhibitory activity against c-Raf, RET, c-Kit, and VEGFR2.[2][4] By targeting the constitutively activated BRAF V600E protein, this compound blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway (RAS-RAF-MEK-ERK), which is crucial for tumor cell proliferation and survival.[1][3]
Despite the initial efficacy of BRAF inhibitors like this compound, a significant clinical challenge is the development of acquired resistance, which often leads to disease progression.[5] While specific data on acquired resistance to this compound is limited in publicly available literature, the mechanisms of resistance to the broader class of BRAF inhibitors are well-documented and are presumed to be relevant to this compound.
Understanding Acquired Resistance to BRAF Inhibitors
Acquired resistance to BRAF inhibitors predominantly involves the reactivation of the MAPK pathway, allowing cancer cells to bypass the drug-induced blockade. Key mechanisms include:
-
Reactivation of the MAPK Pathway:
-
NRAS or KRAS mutations: Mutations in the upstream activators of BRAF can reactivate the pathway.[6]
-
BRAF V600E amplification: Increased copies of the target gene can overcome the inhibitory effect of the drug.[7]
-
Expression of BRAF splice variants: Alternative forms of the BRAF protein that are not effectively inhibited by the drug can emerge.[6]
-
MEK1/2 mutations: Mutations in the downstream kinase MEK can lead to its constitutive activation, independent of BRAF signaling.[7]
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Upregulation of this parallel pathway can promote cell survival and proliferation, compensating for the inhibition of the MAPK pathway.[8][9] This can be driven by loss of the tumor suppressor PTEN.[5]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased signaling from RTKs such as PDGFRβ, EGFR, and MET can activate both the MAPK and PI3K/AKT pathways.[5][9]
-
These resistance mechanisms highlight the adaptability of cancer cells and underscore the need for therapeutic strategies that can prevent or overcome them.
The Rationale for Combination Therapy: A Proactive Approach
The convergence of resistance mechanisms on the reactivation of the MAPK pathway provides a strong rationale for vertical inhibition—simultaneously targeting multiple nodes within the same pathway. The combination of a BRAF inhibitor with a MEK inhibitor has emerged as the standard of care for BRAF V600-mutant cancers.[10][11] This dual blockade offers several advantages:
-
Delayed Onset of Resistance: By inhibiting the pathway at two distinct points, the combination makes it more difficult for cancer cells to develop resistance through MAPK pathway reactivation.[11]
-
Increased Efficacy: Synergistic anti-tumor activity is often observed, leading to higher response rates and longer progression-free survival compared to monotherapy.[10][12]
-
Reduced Paradoxical Activation: BRAF inhibitors can paradoxically activate the MAPK pathway in BRAF wild-type cells, leading to side effects like cutaneous squamous cell carcinomas. MEK inhibitors can mitigate this effect.[13]
Preclinical Data: BRAF and MEK Inhibitor Combinations (Illustrative Examples)
The following tables summarize representative preclinical data from studies on other BRAF inhibitors in combination with MEK inhibitors. This data illustrates the potential benefits that could be anticipated from an this compound-based combination therapy.
Table 1: In Vitro Cell Viability (IC50) of BRAF and MEK Inhibitors, Alone and in Combination
| Cell Line | BRAF Inhibitor (e.g., Dabrafenib) IC50 (nM) | MEK Inhibitor (e.g., Trametinib) IC50 (nM) | Combination IC50 (nM) | Fold Change (Combination vs. Monotherapy) | Reference |
| A375 (BRAF V600E) | 8 | 1.5 | Dabrafenib: 0.5, Trametinib: 0.1 | 16x (Dabrafenib), 15x (Trametinib) | [13] |
| SK-MEL-28 (BRAF V600E) | 12 | 2.0 | Dabrafenib: 0.8, Trametinib: 0.15 | 15x (Dabrafenib), 13.3x (Trametinib) | Fictional, illustrative data based on typical findings |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Tumor Growth Inhibition (%) | Change in p-ERK Levels (%) | Change in Ki67 Proliferation Index (%) | Reference |
| Vehicle Control | 0 | 0 | 0 | [13] |
| BRAF Inhibitor (Dabrafenib) | 65 | -70 | -50 | [13] |
| MEK Inhibitor (Trametinib) | 50 | -85 | -40 | [13] |
| Combination (Dabrafenib + Trametinib) | 95 | -98 | -90 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate BRAF and MEK inhibitor combination therapies.
In Vitro Cell Viability Assay
-
Cell Culture: Human cancer cell lines (e.g., A375, SK-MEL-28) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound and a MEK inhibitor (e.g., trametinib) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in culture media.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the media is replaced with fresh media containing the drugs, either alone or in combination, at various concentrations. Control wells receive media with DMSO at the same final concentration as the drug-treated wells.
-
Viability Assessment: After 72 hours of incubation, cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with crystal violet.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using graphing software (e.g., GraphPad Prism). Synergy between the two drugs can be calculated using the Bliss-Independence model or the Chou-Talalay method.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old, are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Cell Implantation: 1-5 x 10^6 human cancer cells (e.g., A375) in a solution of Matrigel and PBS are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width^2).
-
Drug Treatment: When tumors reach an average volume of 150-200 mm^3, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, MEK inhibitor alone, this compound + MEK inhibitor). Drugs are administered orally (by gavage) daily at predetermined doses.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic and histological analysis.
-
Pharmacodynamic Analysis: A subset of tumors is collected at specific time points after the final dose to assess target engagement. This is typically done by Western blotting or immunohistochemistry to measure the levels of phosphorylated ERK (p-ERK), a downstream marker of MAPK pathway activity, and Ki67, a marker of cell proliferation.[13]
Visualizing the Rationale for Combination Therapy
MAPK Signaling Pathway and Drug Targets
Caption: this compound and MEK inhibitors target RAF and MEK respectively.
Mechanisms of Acquired Resistance to BRAF Inhibitors
Caption: Resistance to BRAF inhibitors can occur via multiple mechanisms.
General Experimental Workflow for Preclinical Evaluationdot
References
- 1. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A phase II study of combined therapy with a BRAF inhibitor (vemurafenib) and interleukin-2 (aldesleukin) in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 2 Clinical Trial of Trametinib and Low-Dose Dabrafenib in Patients with Advanced Pretreated NRASQ61R/K/L Mutant Melanoma (TraMel-WT) [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. verastem.com [verastem.com]
- 9. Trametinib with and without pazopanib has potent preclinical activity in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of BRAF and MEK Inhibitors Improves Survival in Patients with Advanced Melanoma | Value-Based Cancer Care [valuebasedcancer.com]
- 11. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRAF inhibitors: resistance and the promise of combination treatments for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
Validating Agerafenib's On-Target Activity in Novel Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Agerafenib's (also known as RXDX-105) on-target activity with alternative therapies in established and novel cancer types. Experimental data is presented to support these comparisons, along with detailed protocols for key validation assays.
Executive Summary
This compound is an orally available, multi-kinase inhibitor targeting key oncogenic drivers, most notably BRAF (both V600E and wild-type) and RET.[1][2] Its efficacy has been demonstrated in preclinical models of BRAF-mutant cancers and clinically in patients with RET fusion-positive non-small cell lung cancer (NSCLC). This guide will delve into the specifics of its on-target activity, compare its performance against other targeted inhibitors, and provide the necessary experimental frameworks for its validation in new cancer contexts.
Mechanism of Action: The RAF/MEK/ERK Signaling Pathway
This compound primarily exerts its anti-cancer effects by inhibiting the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[1] In many cancers, mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. This compound acts as a potent inhibitor of both mutant and wild-type BRAF, thereby blocking downstream signaling.
Figure 1: Simplified diagram of the RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Comparative On-Target Activity: this compound vs. Other Kinase Inhibitors
In BRAF-Mutant Cancers
This compound has demonstrated potent inhibitory activity against BRAF V600E. When compared to other well-established BRAF inhibitors, such as Vemurafenib and Dabrafenib, this compound shows comparable, and in some cases, more potent inhibition.
| Inhibitor | Target | IC50 (nM) | Cancer Cell Line | Reference |
| This compound | BRAF V600E | 14 (Kd) | - | [2] |
| Dabrafenib | BRAF V600E | 0.6 | - | [3] |
| Vemurafenib | BRAF V600E | 31 | - | [3] |
| This compound | c-RAF | 39 (Kd) | - | [2] |
| Dabrafenib | c-RAF | 5 | - | [3] |
| Vemurafenib | c-RAF | 48 | - | [3] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Kd (dissociation constant) is a measure of binding affinity.
In RET Fusion-Positive Cancers
A significant area of investigation for this compound is in cancers driven by RET fusions, particularly in non-small cell lung cancer (NSCLC). In this setting, this compound is compared with selective RET inhibitors like Selpercatinib and Pralsetinib.
| Inhibitor | Cancer Type | Objective Response Rate (ORR) | Patient Population | Reference |
| This compound | RET Fusion+ NSCLC | 19% | Previously treated | [4] |
| Selpercatinib | RET Fusion+ NSCLC | 64% | Previously treated with chemotherapy | [5] |
| Pralsetinib | RET Fusion+ NSCLC | 61% | Previously treated with platinum-based chemo | [6] |
| Selpercatinib | RET Fusion+ NSCLC | 85% | Treatment-naïve | [5] |
| Pralsetinib | RET Fusion+ NSCLC | 73% | Treatment-naïve | [6] |
While this compound has shown activity in RET fusion-positive NSCLC, the selective RET inhibitors Selpercatinib and Pralsetinib have demonstrated higher objective response rates in both treatment-naïve and previously treated patients.[4][5][6] A matching-adjusted indirect comparison of Selpercatinib and Pralsetinib suggested similar outcomes, with a potential for prolonged progression-free survival with Selpercatinib.[7][8]
Experimental Protocols for On-Target Validation
Validating the on-target activity of a kinase inhibitor like this compound is crucial. The following are detailed protocols for key assays.
In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of an inhibitor to displace a fluorescently labeled tracer from the ATP-binding site of the target kinase.
Figure 2: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Materials:
-
Purified target kinase (e.g., BRAF, RET)
-
LanthaScreen™ Eu-labeled anti-tag antibody (specific to the kinase's tag)
-
Alexa Fluor™ 647-labeled kinase tracer
-
This compound and other inhibitors of interest
-
Assay buffer
-
384-well microplates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X stock solution of the kinase and Eu-labeled antibody mixture in assay buffer.
-
Prepare a 3X stock solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
Prepare serial dilutions of this compound and other inhibitors at 3X the final desired concentration in assay buffer containing DMSO (final DMSO concentration should be consistent across all wells, typically ≤1%).
-
-
Assay Plating:
-
Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement within a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Figure 3: General workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cancer cell line of interest
-
This compound and other inhibitors
-
Cell lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Reagents for Western blotting (see protocol below)
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis and Heating:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble Fraction:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
-
Analysis of Soluble Protein:
-
Analyze the amount of the target protein (e.g., BRAF, RET) in the soluble fraction by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
Western Blotting for MAPK Pathway Phosphorylation
This technique is used to assess the functional consequence of RAF inhibition by measuring the phosphorylation status of downstream kinases, MEK and ERK.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pMEK, anti-MEK, anti-pERK, anti-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates (e.g., using a BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
Conclusion
This compound is a potent multi-kinase inhibitor with demonstrated on-target activity against BRAF and RET. While it shows promise in both BRAF-mutant and RET-fusion-positive cancers, its efficacy in the latter appears to be lower than that of more selective RET inhibitors. The experimental protocols provided in this guide offer a robust framework for researchers to validate the on-target activity of this compound and other kinase inhibitors in novel cancer types, thereby facilitating further drug development and a deeper understanding of their therapeutic potential.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Pralsetinib and Selpercatinib Evaluated as Treatment for Patients with RET Gene Fusion–Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion–positive non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Agerafenib with Next-Generation BRAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for BRAF-mutant cancers has evolved significantly with the advent of next-generation BRAF inhibitors. These agents aim to improve upon the efficacy and safety profiles of first-generation compounds. This guide provides a head-to-head comparison of Agerafenib (CEP-32496) with key next-generation BRAF inhibitors: Dabrafenib, Encorafenib, and the "paradox-breaker" Plixorafenib (PLX8394). The comparison is based on preclinical data, focusing on inhibitory activity, in vivo efficacy, and the critical aspect of paradoxical MAPK pathway activation.
Mechanism of Action and Kinase Selectivity
BRAF inhibitors are designed to target the ATP-binding site of the BRAF kinase, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, most commonly V600E, lead to constitutive activation of this pathway, driving cell proliferation and tumor growth.[1] While first-generation inhibitors effectively target mutant BRAF, they can paradoxically activate the MAPK pathway in BRAF wild-type cells, leading to off-target effects.[2] Next-generation inhibitors have been developed to mitigate this effect.
This compound (CEP-32496) is a potent inhibitor of both BRAF(V600E) and wild-type BRAF, as well as c-Raf.[3] It also exhibits multi-kinase activity against other cancer-related targets.[3]
Dabrafenib is a selective inhibitor of mutant BRAF, with less potency against wild-type BRAF and CRAF compared to first-generation inhibitors.[4][5]
Encorafenib is a highly potent and selective BRAF inhibitor with a significantly longer dissociation half-life from the target protein compared to other inhibitors, which may contribute to its prolonged therapeutic effect.[6]
Plixorafenib (PLX8394) is classified as a "paradox-breaker." It is designed to inhibit BRAF monomers and disrupt BRAF-containing dimers, thereby preventing the paradoxical activation of the MAPK pathway.[7][8]
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) and binding affinity (Kd) are key measures of a drug's potency. The following tables summarize the available preclinical data for this compound and the selected next-generation BRAF inhibitors.
| Inhibitor | Target | IC50 / Kd | Cell Line / Assay | Reference |
| This compound (CEP-32496) | BRAF(V600E) | Kd: 14 nM | In vitro binding assay | [3] |
| pMEK inhibition | IC50: 78 nM | A375 (Melanoma) | [3] | |
| pMEK inhibition | IC50: 60 nM | Colo-205 (Colorectal) | [3] | |
| Dabrafenib | BRAFV600E | IC50: 0.8 nM | Kinase assay | [9] |
| BRAF wild-type | IC50: 3.2 nM | Kinase assay | [9] | |
| CRAF | IC50: 5 nM | Kinase assay | [9] | |
| Cell Growth (gIC50) | <200 nM | 16/20 BRAFV600E cell lines | [4][5] | |
| Encorafenib | BRAFV600E | - | - | [6] |
| Plixorafenib (PLX8394) | BRAF(V600E) | IC50: 3.8 nM | Cell-free assay | [7] |
| WT BRAF | IC50: 14 nM | Cell-free assay | [7] | |
| CRAF | IC50: 23 nM | Cell-free assay | [7] |
Note: Direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
In Vivo Antitumor Efficacy
Preclinical xenograft models are crucial for evaluating the in vivo activity of cancer drugs. The following table summarizes the efficacy of this compound and next-generation BRAF inhibitors in human tumor xenograft models.
| Inhibitor | Dose and Schedule | Xenograft Model | Outcome | Reference |
| This compound (CEP-32496) | 30-100 mg/kg, twice daily (oral) | BRAF(V600E) melanoma and colon carcinoma | Sustained tumor stasis and regressions | [3][10][11] |
| Dabrafenib | 30 mg/kg, once daily (oral) | A375P (melanoma) | Tumor growth inhibition | [4][5] |
| Encorafenib | 5 mg/kg, twice daily (oral) | A375 (melanoma) | Effective tumor growth inhibition | [6] |
| Plixorafenib (PLX8394) | 50 mg/kg, twice daily | BRAF mutant-driven tumor models | Inhibition of tumor growth | [12] |
| 150 mg/kg/day | H1755 (lung cancer) | Tumor growth suppression | [1] |
A direct comparative in vivo study in the A375 human melanoma tumor xenograft model showed that Encorafenib dosed at 5 mg/kg twice daily was effective in inhibiting tumor growth. In the same study, Dabrafenib was dosed at 100 mg/kg once daily.[6]
Signaling Pathways and Paradoxical Activation
The differential effects of first-generation and next-generation BRAF inhibitors on the MAPK signaling pathway are critical for understanding their clinical profiles.
MAPK Signaling Pathway
References
- 1. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Evaluation of [11C]CEP-32496 in Nude Mice Bearing BRAFV600E Mutation-Induced Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
Agerafenib vs. PLX8394: A Comparative Guide to Avoiding Paradoxical ERK Activation
For Researchers, Scientists, and Drug Development Professionals
First-generation BRAF inhibitors have revolutionized the treatment of BRAF-mutant cancers, particularly melanoma. However, their clinical utility is often hampered by the phenomenon of paradoxical activation of the ERK signaling pathway in BRAF wild-type cells. This can lead to the development of secondary malignancies and limit therapeutic efficacy. This guide provides a detailed comparison of two next-generation BRAF inhibitors, Agerafenib (RXDX-105) and PLX8394, with a focus on their mechanisms for avoiding paradoxical ERK activation, supported by available experimental data.
Mechanism of Action: Dimerization is Key
The paradoxical activation of the ERK pathway by first-generation BRAF inhibitors stems from their effect on RAF protein dimerization. In BRAF wild-type cells, these inhibitors bind to one protomer of a RAF dimer (e.g., BRAF/CRAF), which allosterically transactivates the other protomer, leading to downstream MEK and ERK phosphorylation.
PLX8394 , also known as a "paradox breaker," is specifically designed to overcome this limitation. It acts by disrupting the formation of BRAF-containing dimers, including both BRAF homodimers and BRAF/CRAF heterodimers[1][2]. This unique mechanism of action allows PLX8394 to inhibit ERK signaling in cells with BRAF mutations without causing paradoxical activation in wild-type BRAF cells[3].
This compound (formerly known as CEP-32496 and RXDX-105) is a potent BRAF inhibitor with high affinity for the BRAF V600E mutation[4][5]. While it has been shown to inhibit the ERK/MAPK pathway in cancer cells, detailed public data specifically characterizing its effects on RAF dimerization and paradoxical ERK activation in BRAF wild-type cells is limited[4].
Signaling Pathway Overview
The following diagrams illustrate the differential effects of first-generation BRAF inhibitors and paradox-breaking inhibitors like PLX8394 on the MAPK signaling pathway in BRAF wild-type cells.
Performance Data: this compound vs. PLX8394
| Inhibitor | Target | Mechanism for Avoiding Paradoxical Activation | Effect on pERK in BRAF WT cells | Reference |
| PLX8394 | BRAF V600E, BRAF dimers | Disrupts BRAF-containing dimers | No significant activation | [1][3] |
| This compound | BRAF V600E | Data not available | Inhibits ERK/MAPK pathway in neuroblastoma cells | [4] |
Experimental Protocols
The assessment of paradoxical ERK activation is crucial in the preclinical evaluation of BRAF inhibitors. Below are detailed methodologies for key experiments.
Western Blot for Phosphorylated ERK (pERK)
This assay directly measures the activation of the ERK pathway.
Objective: To determine the levels of phosphorylated ERK (pERK1/2) in BRAF wild-type cells following treatment with BRAF inhibitors.
Materials:
-
BRAF wild-type cell lines (e.g., HaCaT, SK-MEL-2)
-
This compound, PLX8394, and a first-generation BRAF inhibitor (e.g., Vemurafenib) as a positive control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed BRAF wild-type cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, PLX8394, or the control inhibitor for a specified time (e.g., 1, 6, 24 hours). Include a DMSO-treated control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities.
-
Normalize pERK levels to total ERK and the loading control.
Cell Viability Assay
This assay assesses the impact of paradoxical ERK activation on cell proliferation.
Objective: To measure the viability and proliferation of BRAF wild-type cells upon treatment with BRAF inhibitors.
Materials:
-
BRAF wild-type cell lines
-
This compound, PLX8394, and a first-generation BRAF inhibitor
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a low density.
-
After 24 hours, treat the cells with a range of concentrations of the inhibitors.
-
Incubate for a period that allows for cell division (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
Conclusion
The available evidence strongly supports that PLX8394 is a BRAF inhibitor designed to successfully avoid the pitfall of paradoxical ERK activation by disrupting BRAF-containing dimers. This "paradox breaker" mechanism represents a significant advancement over first-generation inhibitors.
For This compound , while it is a potent inhibitor of the MAPK pathway in BRAF-mutant cells, there is a notable lack of publicly available data specifically addressing its propensity to cause paradoxical ERK activation in BRAF wild-type cells. Further investigation is required to fully characterize its profile in this regard and to allow for a direct, data-driven comparison with PLX8394.
Researchers and drug developers should prioritize the direct assessment of paradoxical ERK activation using the described experimental protocols when evaluating novel BRAF inhibitors to ensure a safer and more effective therapeutic profile.
References
- 1. RAF inhibitor PLX8394 selectively disrupts BRAF dimers and RAS-independent BRAF-mutant-driven signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jwatch.org [jwatch.org]
- 4. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating Agerafenib's Therapeutic Window in Combination Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Agerafenib (formerly RXDX-105) is a potent oral inhibitor of BRAF V600E and RET kinases, playing a crucial role in the RAF/MEK/ERK signaling pathway.[1][2] While preclinical and early clinical studies have demonstrated its activity as a monotherapy, the therapeutic window of this compound, particularly in combination with other anti-cancer agents, is an area of active investigation. This guide provides a comparative overview of the rationale and available data for combining this compound with other targeted therapies and immunotherapies, drawing parallels from established BRAF inhibitor combination strategies to elucidate its potential therapeutic index.
Rationale for Combination Therapies
BRAF inhibitor monotherapy, while initially effective in BRAF V600E-mutant cancers, often leads to acquired resistance.[3][4] This resistance is frequently driven by the reactivation of the MAPK/ERK pathway through various mechanisms, or through the activation of parallel signaling pathways such as the PI3K/AKT pathway.[5] Combination therapies aim to overcome these resistance mechanisms, thereby widening the therapeutic window by enhancing efficacy and potentially mitigating toxicity.
Preclinical and Clinical Landscape of BRAF Inhibitor Combinations
While specific data on this compound in combination studies is limited, extensive research on other BRAF inhibitors provides a strong foundation for potential combination strategies.
Combination with MEK Inhibitors
The most established combination strategy for BRAF V600E-mutant cancers is the dual blockade of BRAF and MEK. Preclinical studies have shown that this combination leads to enhanced tumor growth inhibition and delays the onset of resistance compared to BRAF inhibitor monotherapy.[6] Clinical trials have consistently demonstrated improved overall response rates (ORR), progression-free survival (PFS), and overall survival (OS) with combined BRAF/MEK inhibition in melanoma.[7][8]
Table 1: Efficacy of BRAF + MEK Inhibitor Combinations in BRAF V600-Mutant Melanoma
| Combination Therapy | Trial Name (Phase) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Dabrafenib + Trametinib | COMBI-d (III) | 69% | 11.0 | 25.1 |
| Vemurafenib + Cobimetinib | coBRIM (III) | 70% | 12.3 | 22.3 |
| Encorafenib + Binimetinib | COLUMBUS (III) | 64% | 14.9 | 33.6 |
Data compiled from multiple sources.
Combination with EGFR Inhibitors in Colorectal Cancer
In BRAF V600E-mutant colorectal cancer (CRC), monotherapy with BRAF inhibitors has shown limited efficacy due to feedback activation of the epidermal growth factor receptor (EGFR) signaling pathway.[9][10][11][12][13] Preclinical models have demonstrated that combining a BRAF inhibitor with an EGFR inhibitor, such as cetuximab or panitumumab, can overcome this resistance.[9][11] This has been validated in clinical trials, leading to the approval of BRAF inhibitor and EGFR inhibitor combinations for this patient population.
Table 2: Efficacy of BRAF + EGFR Inhibitor Combinations in BRAF V600E-Mutant Colorectal Cancer
| Combination Therapy | Trial Name (Phase) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Encorafenib + Cetuximab | BEACON CRC (III) | 20% | 4.2 | 9.3 |
| Vemurafenib + Cetuximab + Irinotecan | SWOG S1406 (II) | 16% | 4.4 | 9.6 |
Data compiled from multiple sources.
Combination with Immunotherapy
Preclinical studies suggest that BRAF inhibition can modulate the tumor microenvironment, making it more susceptible to immune-mediated killing.[14] This has provided a strong rationale for combining BRAF inhibitors with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies. Early clinical trials of triplet therapy (BRAF inhibitor + MEK inhibitor + PD-1 inhibitor) in melanoma have shown promising response rates and durable responses in a subset of patients.[15]
Table 3: Efficacy of BRAF/MEK + PD-1/PD-L1 Inhibitor Combinations in BRAF V600-Mutant Melanoma
| Combination Therapy | Trial Name (Phase) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Dabrafenib + Trametinib + Pembrolizumab | KEYNOTE-022 (II) | 63% | 16.0 |
| Atezolizumab + Vemurafenib + Cobimetinib | TRILOGY (I) | 72% | 12.9 |
Data compiled from multiple sources.
This compound in Combination: A Preclinical Study
A preclinical study has shown that this compound (RXDX-105) exhibits enhanced efficacy when combined with 13-cis-retinoic acid in neuroblastoma models.[1] This combination led to a significant decrease in cell viability and proliferation in vitro, as well as reduced tumor growth and vascularity in vivo.[1] Mechanistically, the combination inhibited RET and MEK/ERK phosphorylation and induced apoptosis and cell cycle arrest.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflow for preclinical evaluation of combination therapies.
Caption: this compound targets the constitutively active BRAF V600E mutant, inhibiting the MAPK pathway.
Caption: A typical workflow for evaluating the efficacy and toxicity of combination therapies.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation of a drug's therapeutic window.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, alone and in combination, on the metabolic activity of cancer cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the combination agent, or the combination of both for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound, alone and in combination.
Protocol:
-
Cell Treatment: Treat cells with the respective drugs as described in the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of this compound in combination.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound monotherapy, combination agent monotherapy, this compound combination).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage for this compound) at the predetermined dose and schedule.
-
Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess for any signs of toxicity (e.g., weight loss, changes in behavior).
Conclusion
While direct comparative data for this compound in combination studies is still emerging, the extensive evidence from other BRAF inhibitors provides a strong rationale for exploring its therapeutic window with MEK inhibitors, EGFR inhibitors, and immunotherapy. The provided experimental protocols offer a standardized framework for conducting these crucial preclinical evaluations. Further research is warranted to specifically define the efficacy and safety profile of this compound-based combination therapies to optimize its clinical development and potential benefit for patients with BRAF V600E-mutant cancers.
References
- 1. The multikinase inhibitor RXDX-105 is effective against neuroblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The genetic landscape of clinical resistance to RAF inhibition in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of BRAF inhibition alone versus combined BRAF and MEK inhibition in melanoma: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pilot Trial of Combined BRAF and EGFR Inhibition in BRAF Mutant Metastatic Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase Ib/II Trial of Combined BRAF and EGFR Inhibition in BRAF V600E Positive Metastatic Colorectal Cancer and Other Cancers: The EVICT (Erlotinib and Vemurafenib In Combination Trial) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Targeting BRAF Mutant Colorectal Cancer: Progress in Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRAF, MEK and EGFR inhibition as treatment strategies in BRAF V600E metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triple Combination Therapy With PD-1/PD-L1, BRAF, and MEK Inhibitor for Stage III–IV Melanoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined BRAF and MEK inhibition with PD-1 blockade immunotherapy in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Cross-Resistance Between Agerafenib and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a significant hurdle in targeted cancer therapy. Agerafenib (CEP-32496), a potent and selective inhibitor of the BRAF V600E mutant kinase, represents a promising therapeutic agent. However, as with other kinase inhibitors, the potential for acquired resistance and subsequent cross-resistance to other inhibitors is a critical consideration for clinical success. This guide provides a comparative analysis of cross-resistance patterns observed with BRAF inhibitors, using data from preclinical studies of well-characterized inhibitors as a proxy to anticipate the potential cross-resistance profile of this compound. Understanding these mechanisms is paramount for the development of effective second-line and combination therapies.
Introduction to this compound
This compound is an orally bioavailable small molecule that has demonstrated selective cytotoxicity against tumor cell lines harboring the BRAF V600E mutation.[1][2][3] It effectively inhibits the RAF/MEK/ERK signaling pathway, leading to tumor growth inhibition in preclinical models of melanoma and colorectal cancer.[2][4] While specific cross-resistance studies involving this compound are not yet extensively published, the wealth of data on other BRAF inhibitors provides a strong foundation for understanding potential resistance mechanisms.
Mechanisms of Acquired Resistance to BRAF Inhibitors
Acquired resistance to BRAF inhibitors is a multifaceted phenomenon that primarily involves the reactivation of the MAPK pathway or the activation of alternative survival pathways. These mechanisms can be broadly categorized as:
-
Reactivation of the MAPK Pathway: This is the most common resistance mechanism and can occur through various alterations, including:
-
Secondary Mutations: Mutations in genes such as NRAS, KRAS, and MEK1/2 can reactivate the MAPK pathway downstream of BRAF.[5][6]
-
BRAF Amplification and Splice Variants: Increased copy number of the BRAF gene or the expression of BRAF splice variants that can dimerize in a RAS-independent manner can overcome inhibitor binding.[6][7][8]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like EGFR, PDGFRβ, and MET can lead to MAPK pathway reactivation through RAS.[9][10]
-
-
Activation of Bypass Signaling Pathways: Tumor cells can develop resistance by activating parallel survival pathways, most notably the PI3K/AKT/mTOR pathway.[5][11][12][13] This can be driven by genetic alterations such as loss of the tumor suppressor PTEN or activating mutations in PIK3CA.[5][11]
These resistance mechanisms often lead to a state of "oncogene addiction" switching, where the tumor cells become dependent on the newly activated pathway for survival, rendering them sensitive to inhibitors targeting these pathways.
Quantitative Analysis of Cross-Resistance
To illustrate the phenomenon of cross-resistance, the following table summarizes the in vitro sensitivity (IC50 values) of BRAF inhibitor-resistant melanoma cell lines to other kinase inhibitors. These cell lines have developed resistance through various mechanisms, providing a landscape of potential cross-resistance scenarios that could be relevant for this compound.
| Cell Line | Resistance Mechanism | BRAF Inhibitor (Vemurafenib) IC50 (µM) | MEK Inhibitor (AZD6244) IC50 (µM) | PI3K/mTOR Inhibitor (BEZ235) IC50 (µM) | Reference |
| M229 | Parental (Sensitive) | ~0.1 | ~0.01 | ~0.05 | [14] |
| M229-AR9 | Acquired Resistance | >10 | >10 | ~0.1 | [14] |
| M238 | Parental (Sensitive) | ~0.2 | ~0.01 | ~0.02 | [14] |
| M238-AR2 | Acquired Resistance | >10 | >10 | ~0.05 | [14] |
| M249 | Parental (Sensitive) | ~0.3 | ~0.02 | ~0.03 | [14] |
| M249-AR4 | Acquired Resistance | >10 | ~1.0 | ~0.1 | [14] |
| Me13 | Intrinsic Resistance | >1 | >0.1 | >0.1 | [15] |
Table 1: Cross-Resistance in BRAF Inhibitor-Resistant Melanoma Cell Lines. This table presents the IC50 values of parental and BRAF inhibitor-resistant melanoma cell lines to a BRAF inhibitor (Vemurafenib), a MEK inhibitor (AZD6244), and a dual PI3K/mTOR inhibitor (BEZ235). The data indicates that cell lines with acquired resistance to a BRAF inhibitor often exhibit cross-resistance to a MEK inhibitor, but may retain sensitivity to inhibitors of the PI3K/mTOR pathway.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Figure 1: Experimental Workflow. This diagram outlines the typical experimental process for developing and characterizing kinase inhibitor-resistant cell lines to study cross-resistance.
Figure 2: Signaling Pathways in BRAF Inhibitor Resistance. This diagram illustrates the MAPK and PI3K/AKT signaling pathways and highlights key mechanisms of acquired resistance to BRAF inhibitors like this compound.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for studying kinase inhibitor resistance.
Generation of Drug-Resistant Cell Lines
This protocol describes a common method for developing cell lines with acquired resistance to a kinase inhibitor.[16][17][18]
-
Initial Seeding: Plate parental cancer cells (e.g., A375 or WM9 melanoma cell lines for BRAF inhibitors) at a low density in appropriate culture medium.
-
Initial Drug Exposure: Treat the cells with the kinase inhibitor at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have recovered and resumed proliferation, passage them and increase the drug concentration by 1.5- to 2-fold.
-
Continuous Culture: Maintain the cells in culture with the continuous presence of the inhibitor, gradually increasing the concentration over several months.
-
Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of the drug (e.g., 1-10 µM for BRAF inhibitors), resistant clones can be isolated using methods like limiting dilution.
-
Verification of Resistance: Confirm the resistant phenotype by performing a dose-response curve and calculating the IC50 value compared to the parental cell line.
Cell Viability (IC50) Assay
This protocol is used to determine the concentration of a drug that inhibits 50% of cell viability (IC50).[14][19]
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the kinase inhibitor(s) of interest. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 72 to 120 hours, depending on the cell line's doubling time.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model to fit the data to a dose-response curve and calculate the IC50 value.
Conclusion and Future Directions
While direct experimental data on the cross-resistance profile of this compound is still emerging, the extensive research on other BRAF inhibitors provides a valuable framework for anticipating and strategically addressing potential resistance. The data strongly suggest that acquired resistance to this compound is likely to involve reactivation of the MAPK pathway or activation of the PI3K/AKT pathway.
This leads to several key considerations for drug development and clinical practice:
-
Combination Therapies: The high frequency of cross-resistance between BRAF and MEK inhibitors in resistant cell lines underscores the rationale for upfront combination therapy.[5][6] Combining this compound with a MEK inhibitor could delay or prevent the emergence of resistance.
-
Targeting Bypass Pathways: For tumors that develop resistance through activation of the PI3K/AKT pathway, a combination of this compound with a PI3K or mTOR inhibitor may be an effective strategy.[11][19]
-
Monitoring for Resistance Markers: The molecular mechanisms of resistance, such as secondary mutations in NRAS or loss of PTEN, can be monitored in patients through liquid biopsies or tumor sequencing to guide subsequent treatment decisions.
Further preclinical studies are warranted to specifically delineate the cross-resistance patterns of this compound in various cancer models. This will enable the rational design of clinical trials for combination therapies and ultimately improve patient outcomes in the face of acquired resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to BRAF inhibition in BRAF-mutant colon cancer can be overcome with PI3K inhibition or demethylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 13. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Primary cross-resistance to BRAFV600E-, MEK1/2- and PI3K/mTOR-specific inhibitors in BRAF-mutant melanoma cells counteracted by dual pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for Agerafenib
Agerafenib is a potent, orally available kinase inhibitor used in research and clinical investigations.[1][2] As a pharmaceutically active ingredient, it is considered toxic and requires strict handling and disposal procedures to ensure personnel safety and environmental protection.[3] The following guide provides essential, step-by-step information for the proper management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This substance should only be handled by personnel trained in managing potent pharmaceutical ingredients.[3]
Summary of this compound Hazards
| Hazard Type | Description | Recommended Personal Protective Equipment (PPE) |
|---|---|---|
| Toxicity | Contains a potent pharmaceutically active ingredient.[3] | Chemical-resistant rubber gloves, Chemical safety goggles, NIOSH/MSHA-approved respirator.[3] |
| Irritation | Moderate to severe irritant to the skin and eyes.[3] | Protective clothing to prevent skin contact.[3] |
| Inhalation | Avoid inhalation of dust or aerosols.[3] | Use in a well-ventilated area or with appropriate respiratory protection.[3] |
| Thermal Decomposition | Emits toxic fumes (carbon monoxide, carbon dioxide, nitrogen oxides) upon thermal decomposition.[3] | Wear self-contained breathing apparatus in case of fire.[3] |
This compound Waste Segregation and Disposal Workflow
Proper disposal begins with correct waste segregation at the point of generation. The following workflow outlines the decision-making process for managing different types of this compound waste, aligning with general guidelines for hazardous drug disposal.[4][5]
Caption: Workflow for the segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[3][6] It is illegal to dispose of hazardous waste pharmaceuticals down the drain.[7]
Protocol 1: Disposal of Unused or Expired this compound
-
Classification: Unused, expired, or partially used this compound is classified as bulk hazardous pharmaceutical waste. This includes the pure active pharmaceutical ingredient (API), stock solutions, and any formulations.
-
Containment:
-
Place the material in a designated, leak-proof hazardous waste container. These containers are often black and must be clearly labeled "HAZARDOUS DRUG WASTE."[4]
-
Ensure the container is kept securely sealed when not in use.
-
-
Storage: Store the sealed container in a secure, designated area away from general laboratory traffic while awaiting pickup.[4]
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[4][8]
-
The primary method of destruction for hazardous pharmaceutical waste is high-temperature incineration.[9][10]
-
Never dispose of this waste in the regular trash, as sharps, or via the sewer system.[7]
-
Protocol 2: Disposal of this compound-Contaminated Materials
-
Classification: Items that are contaminated with trace amounts of this compound are typically classified as "trace chemotherapy waste." This includes used personal protective equipment (gloves, gowns, masks), bench paper, wipes used for cleaning spills, and disposable labware (e.g., pipette tips, tubes).[5][6]
-
Containment:
-
Storage: Locate waste receptacles in every area where this compound is prepared or used to minimize the transport of contaminated items.[4]
-
Disposal:
-
Like bulk waste, trace waste must be disposed of through a licensed hazardous waste vendor, typically via incineration.[8]
-
Follow your institution's specific procedures for the collection of trace chemotherapy waste.
-
Protocol 3: Disposal of "Empty" Containers
-
Classification: Vials and bottles that once held this compound are not considered empty by regulatory standards unless they have been properly decontaminated. For practical purposes in a research setting, they should be managed as trace chemotherapy waste.
-
Procedure:
-
Do not rinse the containers. Rinsing can spread contamination into the water system.
-
Dispose of the "empty" containers directly into the trace chemotherapy waste stream (yellow container).[5]
-
Spill Management
In the event of a spill, immediate and proper cleanup is required to prevent exposure and contamination.
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with absorbent pads or granules to avoid raising dust.
-
For liquid spills: Cover with absorbent material.
-
-
Clean the Area:
-
Carefully collect all contaminated absorbent materials and any broken glass using forceps or other tools.
-
Place all cleanup materials into a hazardous drug waste container (black container).[5]
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Report: Report the spill to your institution's EHS department in accordance with established protocols.
References
- 1. This compound | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. ph.health.mil [ph.health.mil]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. michigan.gov [michigan.gov]
- 10. services.gov.krd [services.gov.krd]
Safeguarding Researchers: A Comprehensive Guide to Handling Agerafenib
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel working with Agerafenib. Adherence to these protocols is essential to ensure personal safety and prevent environmental contamination.
This compound is a potent, toxic compound and a moderate to severe skin and eye irritant.[1] Only personnel trained in handling potent active pharmaceutical ingredients should perform procedures involving this substance.[1] Engineering controls, such as fume hoods and isolators, should be the primary method of containment.[2][3] Personal protective equipment (PPE) serves as a critical secondary barrier.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection | Other |
| Weighing and Aliquoting (Solid) | Double-gloving with nitrile gloves | Chemical splash goggles and face shield | Disposable, solid-front gown with tight-fitting cuffs | NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR) | Sleeve protectors |
| Solution Preparation | Double-gloving with nitrile gloves | Chemical splash goggles | Disposable, solid-front gown with tight-fitting cuffs | Work within a certified chemical fume hood | N/A |
| Cell Culture/In Vitro Assays | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Work within a biological safety cabinet | N/A |
| Animal Dosing (Oral) | Double-gloving with nitrile gloves | Safety glasses with side shields | Disposable, solid-front gown | Work within a ventilated animal handling cabinet | N/A |
| Waste Disposal | Double-gloving with nitrile gloves | Chemical splash goggles | Disposable, solid-front gown | N/A | N/A |
Operational and Disposal Plans
I. Handling and Preparation:
-
Restricted Access: All work with this compound must be conducted in a designated area with restricted access.
-
Engineering Controls: Weighing of solid this compound and preparation of concentrated stock solutions must be performed in a certified chemical fume hood or a glove box.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling this compound.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid generating dust.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.
II. Spill Management:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Secure the Area: Restrict access to the spill area.
-
Decontamination:
-
For small powder spills, gently cover with damp absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Wipe the area with a suitable deactivating agent (e.g., a solution of sodium hypochlorite followed by a thiosulfate solution rinse), and then with soap and water.
-
-
Waste Disposal: Collect all contaminated materials in a sealed, labeled hazardous waste container.
III. Decontamination:
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces with a suitable deactivating agent and then clean with soap and water.
-
Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound.
IV. Disposal Plan:
-
Waste Segregation: All this compound-contaminated waste, including unused compound, contaminated PPE, and cleaning materials, must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use leak-proof, sealed containers for all this compound waste.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
This compound's Mechanism of Action: Targeting the RAF/MEK/ERK Pathway
This compound is a potent inhibitor of several kinases, most notably BRAF (both wild-type and V600E mutant) and c-Raf.[4] These kinases are critical components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By inhibiting BRAF and c-Raf, this compound blocks downstream signaling to MEK and ERK, thereby inhibiting tumor growth.[4]
Caption: this compound inhibits BRAF and c-Raf, blocking the MAPK/ERK signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
